Nurr1 agonist 9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H19ClN4O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-5-[4-(dimethylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-19(26-12-4-5-16(22)20(26)23-13)24-21(27)18-11-10-17(28-18)14-6-8-15(9-7-14)25(2)3/h4-12H,1-3H3,(H,24,27) |
InChIキー |
HGXSOLYLDMLDRI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Nurr1 Agonist 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for Nurr1 agonist 9, also identified as Compound 36. Nurr1 (Nuclear receptor related 1, NR4A2) is a pivotal transcription factor in the development, maintenance, and protection of midbrain dopaminergic (mDA) neurons, making it a significant therapeutic target for neurodegenerative conditions such as Parkinson's disease. This compound is a potent, brain-penetrant small molecule designed to modulate the activity of this orphan nuclear receptor, offering potential disease-modifying effects.
Core Mechanism of Action: A Dual Approach
The primary mechanism of action of Nurr1 agonists, including this compound, revolves around the direct physical interaction with the Nurr1 protein, stimulating its transcriptional functions. This engagement leads to a dual-pronged therapeutic effect: promoting the expression of genes essential for dopaminergic neuron function and survival, while simultaneously suppressing neuroinflammatory pathways in glial cells.
-
Transcriptional Activation in Neurons: this compound binds to the ligand-binding domain (LBD) of Nurr1.[1] This binding event enhances the receptor's ability to recruit coactivators and initiate the transcription of key dopaminergic genes. As a transcription factor, Nurr1 can act as a monomer, a homodimer, or a heterodimer with the Retinoid X Receptor (RXR).[2] this compound has been shown to effectively activate both Nurr1 homodimers and Nurr1-RXR heterodimers.[3][4] This leads to the increased expression of genes critical for dopamine (B1211576) synthesis and function, such as Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter (VMAT), and Aromatic Amino Acid Decarboxylase (AADC).[1]
-
Anti-Inflammatory Action in Glia: Beyond its role in neurons, Nurr1 is a key regulator of inflammation in the central nervous system. In microglia and astrocytes, Nurr1 activation represses the expression of pro-inflammatory genes.[1] This is achieved, in part, through a mechanism of transrepression, where Nurr1 interferes with the activity of other signaling pathways, such as the NF-κB pathway, which is a central driver of inflammation.[2] By activating Nurr1, agonists like SA00025 (a representative Nurr1 agonist) have been shown to reduce the activation of microglia and astrocytes, thereby mitigating the release of neurotoxic factors and protecting dopaminergic neurons from inflammation-induced cell death.[5]
Quantitative Data Summary
The potency and binding affinity of this compound (Compound 36) and other relevant agonists have been characterized through various assays. The following tables summarize the key quantitative data.
Table 1: Potency and Binding Affinity of this compound (Compound 36)
| Parameter | Value | Assay Context |
| EC50 | 0.090 µM | General Nurr1 activation |
| Kd | 0.17 µM | Binding affinity to Nurr1 |
| EC50 (NurRE) | 0.094 µM | Activation of Nurr1 homodimer |
| EC50 (DR5) | 0.165 µM | Activation of Nurr1-RXR heterodimer |
Data sourced from MedChemExpress.[3][4]
Table 2: Comparative Potency of Other Nurr1 Agonists
| Compound | EC50 | Kd | Notes |
| Amodiaquine (AQ) | ~20 µM | 246 nM (Ki) | An antimalarial drug identified as an early Nurr1 agonist. |
| Chloroquine (CQ) | ~50 µM | 88 nM (Ki) | An antimalarial drug identified as an early Nurr1 agonist. |
| SA00025 | 2.5 nM | Not specified | A novel Nurr1 agonist tested in inflammation models.[5] |
| Vidofludimus | 0.4 µM | 0.7 µM | A DHODH inhibitor also found to be a potent Nurr1 agonist. |
| Nurr1 agonist 12 (Cpd 37) | 0.06 µM | Not specified | Activates NBRE (0.07 µM), NurRE (0.027 µM), and DR5 (0.014 µM) response elements.[3] |
Signaling Pathways and Visualizations
This compound triggers a cascade of molecular events upon binding to the Nurr1 receptor. The following diagrams illustrate the key signaling pathways involved in its mechanism of action.
Dopaminergic Gene Activation Pathway
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally Distinct Nurr1 Ligands Exhibit Different Pharmacological Characteristics in Regulating Inflammatory Responses of Microglial BV-2 Cells [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
Nurr1 agonist 9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear receptor related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. As a ligand-activated transcription factor, Nurr1 represents a promising therapeutic target. This technical guide provides an in-depth overview of Nurr1 agonist 9 (also known as Compound 36), a potent and specific modulator of Nurr1 activity. This document details its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a small molecule designed to activate the Nurr1 receptor. Its chemical structure is presented below.
Chemical Structure:
-
IUPAC Name: 4-( (8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)amino)-N-(4-(dimethylamino)phenyl)benzamide
-
Molecular Formula: C25H22ClN5O
-
Molecular Weight: 443.93 g/mol
-
CAS Number: 2418496-99-1
(Structure available from supplier catalogs)
Physicochemical and Pharmacological Properties
The key properties of this compound are summarized in the table below, providing a clear comparison of its activity and binding affinity.[1][2][3][4]
| Property | Value | Description |
| EC50 | 0.090 µM | The half maximal effective concentration for Nurr1 activation. |
| Kd | 0.17 µM | The equilibrium dissociation constant, indicating binding affinity to Nurr1. |
| Homodimer Activation (NurRE) | EC50 = 0.094 µM | The effective concentration for activating the Nurr1 homodimer. |
| Heterodimer Activation (DR5) | EC50 = 0.165 µM | The effective concentration for activating the Nurr1-RXR heterodimer. |
| Permeability | Brain Endothelial Cell Barrier Permeable | Indicates the potential for central nervous system activity. |
Signaling Pathway
Nurr1 functions as a transcription factor, regulating the expression of genes crucial for dopaminergic neuron function. Upon activation by an agonist like this compound, Nurr1 can form homodimers or heterodimers with the retinoid X receptor (RXR). These complexes then bind to specific DNA response elements, NurRE and DR5 respectively, in the promoter regions of target genes, thereby modulating their transcription. A simplified diagram of this signaling pathway is presented below.
Caption: this compound activates Nurr1, leading to dimerization and gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Nurr1 agonists.
Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate Nurr1-mediated gene transcription.
Experimental Workflow:
Caption: Workflow for assessing Nurr1 transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a suitable transfection reagent with a Nurr1 expression plasmid, a luciferase reporter plasmid containing Nurr1 response elements (NBRE, NurRE, or DR5), and a Renilla luciferase plasmid for normalization.[5][6]
-
-
Compound Treatment:
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The fold activation is calculated relative to the vehicle-treated control.
-
The EC50 value is determined by fitting the dose-response curve using non-linear regression.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a ligand binding to a protein.
Methodology:
-
Sample Preparation:
-
Recombinant Nurr1 ligand-binding domain (LBD) is purified and dialyzed against the ITC buffer (e.g., PBS, pH 7.4).
-
This compound is dissolved in the same buffer. The final concentration of DMSO should be kept low and consistent between the protein and ligand solutions.
-
-
ITC Experiment:
-
The Nurr1 LBD solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution at a constant temperature.[10]
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat per injection) is integrated to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[11][12][13]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if Nurr1 binds to the promoter regions of specific target genes in a cellular context in response to agonist treatment.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for Nurr1 or a control IgG overnight.
-
Protein A/G beads are used to pull down the antibody-chromatin complexes.
-
-
Elution and Reverse Cross-linking:
-
The complexes are eluted from the beads.
-
The cross-links are reversed by heating in the presence of a high salt concentration.
-
Proteins are degraded using proteinase K.
-
-
DNA Purification and Analysis:
-
The DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known Nurr1 target genes (e.g., Tyrosine Hydroxylase - TH).
-
The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.
-
Conclusion
This compound is a valuable research tool for studying the function of the Nurr1 receptor and its role in health and disease. Its potent agonistic activity and ability to penetrate the blood-brain barrier make it a promising candidate for further investigation in the context of neurodegenerative disorders. The detailed protocols provided in this guide offer a robust framework for the characterization of this and other Nurr1 modulators, facilitating advancements in the development of novel therapeutics targeting this critical nuclear receptor.
References
- 1. organoid | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. nuvisan.com [nuvisan.com]
- 14. epigenome-noe.net [epigenome-noe.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. protocols.io [protocols.io]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Nurr1 Agonist 9: A Technical Guide to Target Engagement and Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nurr1 (NR4A2)
Nuclear receptor related 1 (Nurr1), also known as NR4A2, is a ligand-activated transcription factor that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons.[1] As a member of the nuclear receptor superfamily, Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1][2] Its activity is crucial for regulating genes involved in dopamine (B1211576) synthesis and transport, such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2).[3][4]
Given its significant role in neuronal health, dysregulation of Nurr1 has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[5][6] Consequently, Nurr1 has emerged as a promising therapeutic target, and the development of potent and selective Nurr1 agonists is an area of intense research. This guide provides a detailed overview of the target engagement and binding affinity of compounds referred to as "Nurr1 agonist 9" in recent scientific literature, along with the experimental protocols used for their characterization.
It is important to note that "this compound" is not a unique identifier. This guide will discuss two distinct compounds designated as compound 9 in separate publications, each belonging to a different chemical series.
Quantitative Data for this compound
The following tables summarize the binding affinity and target engagement data for two compounds referred to as "compound 9". For context, data for related compounds from the same studies are also included.
Compound 9 (Vidofludimus Analog)
This compound is part of a series of analogs of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor vidofludimus (B1684499), which was found to have off-target Nurr1 agonist activity.[7]
| Compound | Nurr1 Agonism EC50 (µM) | Max. Activation (fold vs. DMSO) | DHODH Inhibition IC50 (µM) |
| Compound 9 | > 10 | < 1.2 | > 10 |
| Vidofludimus (1) | 0.4 ± 0.2 | 4.8 | 0.4 ± 0.1 |
| Compound 2 | 0.3 ± 0.1 | 5.3 | 0.5 ± 0.1 |
| Compound 29 | 0.11 ± 0.05 | 6.2 | 1.7 ± 0.4 |
Data sourced from Schmöle et al., 2023, ACS Publications.[7]
Compound 9 (DHI Analog)
This compound was developed through structure-guided design based on the natural ligand 5,6-dihydroxyindole (B162784) (DHI).[6]
| Compound | Nurr1 Agonism EC50 (µM) | Max. Activation (fold vs. DMSO) | Binding Affinity (Kd, µM) by ITC |
| Compound 9 | 1.1 | 4.2 | 1.5 |
| DHI (2a) | 2.5 | 2.1 | 30 |
| Compound 5o | 0.3 | 4.5 | 0.8 |
| Compound 13 | 3.0 | 3.5 | 1.5 |
Data sourced from Chen et al., 2023, Journal of Medicinal Chemistry.[6]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize Nurr1 agonists.
Gal4 Hybrid Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the Nurr1 ligand-binding domain (LBD).[8][9]
Principle: A chimeric receptor is constructed, fusing the yeast Gal4 DNA-binding domain (DBD) to the LBD of Nurr1. A reporter plasmid contains the firefly luciferase gene under the control of a promoter with Gal4 upstream activation sequences (UAS). If a compound binds to and activates the Nurr1 LBD, the Gal4 DBD will bind to the UAS and drive the expression of luciferase. A second reporter, typically Renilla luciferase under a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.[9]
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured to 70-80% confluency. The cells are then transiently transfected with three plasmids: the Gal4-Nurr1-LBD expression vector, the Gal4-UAS-luciferase reporter vector, and a Renilla luciferase control vector, using a lipid-based transfection reagent like Lipofectamine.[8]
-
Compound Treatment: After transfection, the cells are seeded into 96-well plates and treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2 to allow for compound-induced gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][10][11]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein of interest (Nurr1 LBD) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
Protocol:
-
Sample Preparation: The purified Nurr1 LBD protein and the test compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[1] The protein concentration is typically in the range of 10-20 µM, and the ligand concentration in the syringe is 10-20 times higher.[11]
-
Titration: The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution are performed at a constant temperature.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein within a cellular environment.[4][12][13]
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with a compound and then heated. The extent of protein denaturation is assessed at different temperatures. A ligand-bound protein will be more resistant to heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[14]
Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control to allow for compound uptake and target binding.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3-5 minutes).[13]
-
Cell Lysis and Fractionation: The cells are lysed, often by repeated freeze-thaw cycles. The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble Nurr1 protein in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble Nurr1 as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures changes in the mRNA levels of Nurr1 target genes to confirm the agonist's functional activity in a cellular context.[15]
Principle: A Nurr1 agonist is expected to increase the transcription of its target genes, such as Tyrosine Hydroxylase (TH), Vesicular Monoamine Transporter 2 (VMAT2), and Superoxide Dismutase 2 (SOD2). qRT-PCR is used to quantify the relative abundance of the mRNA transcripts of these genes.
Protocol:
-
Cell Treatment: A relevant cell line (e.g., human astrocytes or dopaminergic neurons) is treated with the Nurr1 agonist at various concentrations for a specified time.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with primers specific for the target genes (TH, VMAT2, SOD2) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye like SYBR Green.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes. The ΔΔCt method is commonly used to calculate the fold change in gene expression in treated cells compared to control cells.[15]
Visualizations: Signaling Pathways and Experimental Workflows
Nurr1 Signaling and Transcriptional Regulation
// Edges GrowthFactors -> MEK5 [label="activates"]; MEK5 -> ERK5 [label="activates"]; Dopamine -> ERK2 [label="activates"]; PGE2 -> CREB [label="activates"]; PGE2 -> NFkB [label="activates"];
ERK5 -> Nurr1 [label="phosphorylates &\nactivates"]; ERK2 -> Nurr1 [label="phosphorylates &\nactivates"]; CREB -> Nurr1 [label="regulates\ntranscription"]; NFkB -> Nurr1 [label="regulates\ntranscription"];
Nurr1_Agonist -> Nurr1 [label="binds & activates"]; Nurr1 -> NBRE [label="binds as monomer"]; Nurr1 -> DR5 [label="binds as heterodimer"]; RXR -> DR5;
CoRepressor -> Nurr1 [label="inhibits", style=dashed, color="#EA4335"]; Nurr1 -> CoActivator [label="recruits"]; CoActivator -> TargetGenes [label="activates transcription"]; NBRE -> TargetGenes; DR5 -> TargetGenes; } Caption: Nurr1 Signaling Pathway.
Experimental Workflow: Gal4 Hybrid Reporter Gene Assay
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Conclusion
The development of specific and potent Nurr1 agonists is a critical step towards validating this receptor as a therapeutic target for neurodegenerative diseases. The compounds designated as "agonist 9" in recent literature represent progress in two different chemical scaffolds. The vidofludimus analog, while showing limited activity itself, is part of a series that led to highly potent agonists. The DHI-derived compound 9 demonstrates micromolar affinity and cellular activity, providing a valuable tool for further investigation. The experimental protocols detailed in this guide represent the standard methods for characterizing the binding and functional activity of such compounds, providing a framework for future drug discovery efforts targeting Nurr1.
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eubopen.org [eubopen.org]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. benchchem.com [benchchem.com]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. annualreviews.org [annualreviews.org]
- 15. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
A Technical Guide to the Transcriptional Regulation by Nurr1 Agonist 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the transcriptional regulation mediated by the nuclear receptor Nurr1 (NR4A2) upon activation by Nurr1 agonist 9. It covers the core signaling pathways, target genes, and the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a key resource for professionals engaged in neuroscience research and the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.
Introduction to Nurr1 and its Therapeutic Potential
Nuclear receptor-related 1 protein (Nurr1), also known as NR4A2, is an orphan nuclear receptor that is essential for the development, maintenance, and survival of midbrain dopaminergic (DA) neurons.[1][2][3][4] Its dysregulation has been strongly implicated in the pathogenesis of Parkinson's disease (PD), making it a significant therapeutic target.[3][5][6] Nurr1 functions as a transcription factor that controls the expression of a suite of genes critical for the dopaminergic phenotype, including those involved in dopamine (B1211576) synthesis, transport, and metabolism.[3][6]
The development of synthetic agonists that can modulate Nurr1 activity represents a promising strategy for neuroprotective or restorative therapies in PD.[3] this compound is a synthetic molecule designed to activate Nurr1 and induce the transcription of its target genes.
Pharmacological Profile of this compound
This compound has been characterized as a potent activator of Nurr1. It binds to the receptor and initiates its transcriptional activity. Its efficacy has been quantified through various in vitro assays, which are summarized below. The agonist is capable of activating Nurr1 both as a homodimer and as a heterodimer with the Retinoid X Receptor (RXR).
| Parameter | Description | Value | Reference |
| EC₅₀ | Overall agonist potency | 0.090 µM | [7][8] |
| KᏧ | Binding affinity to Nurr1 | 0.17 µM | [7][8] |
| EC₅₀ (NurRE) | Potency for Nurr1 homodimer activation | 0.094 µM | [7][8] |
| EC₅₀ (DR5) | Potency for Nurr1-RXR heterodimer activation | 0.165 µM | [7][8] |
Nurr1 Signaling and Transcriptional Activation
Nurr1's transcriptional activity is regulated by a complex network of signaling pathways and protein-protein interactions. While it is considered an orphan receptor without a known endogenous ligand, its function can be modulated by post-translational modifications and interactions with co-regulators.
Core Signaling Pathway: Upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, can influence Nurr1 activity. Specifically, ERK2 and ERK5 have been shown to phosphorylate Nurr1 and enhance its transcriptional function.[9][10] Upon activation, whether by an agonist like Agonist 9 or by upstream signals, Nurr1 binds to specific DNA response elements within the promoter regions of its target genes. It can bind as a monomer to the Nurr1-binding response element (NBRE), as a homodimer to the Nur-response element (NurRE), or as a heterodimer with RXR to a DR5-type element. This binding recruits the necessary co-activators to initiate gene transcription.
Caption: Nurr1 activation pathway by Agonist 9 and upstream kinases.
Key Transcriptional Targets of Nurr1
Activation of Nurr1 by agonists leads to the increased expression of genes vital for dopaminergic neuron function and survival. This compound has been specifically shown to induce the expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[7][8] A broader set of established Nurr1 target genes is detailed in the table below.
| Gene | Gene Name | Function | Relevance to Neurodegeneration |
| TH | Tyrosine Hydroxylase | Rate-limiting enzyme in dopamine synthesis | Reduced expression leads to dopamine deficiency in PD.[6] |
| SLC6A3 (DAT) | Dopamine Transporter | Reuptake of dopamine from the synaptic cleft | Dysregulation affects dopamine homeostasis.[6] |
| SLC18A2 (VMAT2) | Vesicular Monoamine Transporter 2 | Packages dopamine into synaptic vesicles | Protects against cytosolic dopamine toxicity.[6] |
| RET | Ret Proto-Oncogene | Receptor for GDNF, a potent neurotrophic factor | Mediates survival and maintenance signals for DA neurons.[6] |
| DLK1 | Delta Like Non-Canonical Notch Ligand 1 | Involved in neuronal differentiation | Identified as a direct Nurr1 target in DA neurons.[11] |
| PTPRU | Protein Tyrosine Phosphatase Receptor Type U | Role in cell adhesion and axon guidance | Expression is dependent on both Nurr1 and Pitx3.[11] |
| Mitochondrial Genes | e.g., SOD1, TSFM, COX5β | Regulate mitochondrial function and respiration | Nurr1 helps sustain high respiratory function in DA neurons.[6][12] |
Experimental Protocols
The characterization of this compound and its effects on transcriptional regulation involves a series of standard and advanced molecular biology techniques.
This assay quantifies the ability of an agonist to activate Nurr1-mediated transcription.
-
Cell Culture: Plate a suitable human cell line (e.g., HEK293T or the neuroblastoma line SK-N-AS) in 96-well plates.
-
Transfection: Co-transfect cells with three plasmids:
-
An expression vector for human Nurr1.
-
A reporter plasmid containing a luciferase gene downstream of a Nurr1-specific response element (e.g., NBRE or NurRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
This protocol is used to measure changes in the mRNA levels of Nurr1 target genes like TH.
-
Cell Culture and Treatment: Culture dopaminergic cells (e.g., SH-SY5Y or primary midbrain neurons) and treat with this compound at its EC₅₀ concentration for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TH) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling protocol.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor like Nurr1, thus revealing its direct target genes.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).
-
Cell Cross-linking: Treat ~10-20 million cells (e.g., a neural stem cell line) with or without this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-600 bp fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to Nurr1. An IgG control is run in parallel.
-
Complex Capture: Add Protein A/G beads to capture the antibody-Nurr1-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) compared to the input or IgG control. Annotate peaks to nearby genes to identify putative direct targets of Nurr1.
Conclusion and Future Directions
This compound is a valuable chemical tool and a potential therapeutic lead that activates the transcriptional functions of the Nurr1 nuclear receptor. Its ability to induce the expression of key dopaminergic genes, such as Tyrosine Hydroxylase, underscores its relevance for the study and treatment of Parkinson's disease.
Future research should focus on comprehensive transcriptomic (RNA-seq) and proteomic analyses following treatment with this compound to build a complete picture of the downstream regulatory network. Furthermore, validation of these findings in advanced preclinical models, including patient-derived iPSC-based organoids and in vivo animal models of Parkinson's disease, will be critical for advancing this therapeutic strategy toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcription Factor NURR1 Exerts Concentration-Dependent Effects on Target Genes Mediating Distinct Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurobiology.lu.se [neurobiology.lu.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. nurr1 target genes: Topics by Science.gov [science.gov]
- 12. Transcription factor Nurr1 maintains fiber integrity and nuclear-encoded mitochondrial gene expression in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Nurr1 Agonists: A Neuroprotective and Disease-Modifying Strategy for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of midbrain dopamine (B1211576) (mDA) neurons in the substantia nigra pars compacta (SNpc) and a subsequent deficiency in striatal dopamine.[1] Affecting approximately 1.5% of the global population over 65, its clinical manifestations include bradykinesia, rigidity, resting tremors, and postural instability.[1] Current pharmacological treatments are largely symptomatic, aiming to replenish dopamine levels, but their efficacy wanes over time and is often accompanied by severe side effects like dyskinesia.[2][3][4] This creates a critical unmet need for disease-modifying therapies that can slow or halt the neurodegenerative process.
The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a highly promising molecular target for neuroprotective therapeutic development in PD.[2][5] Nurr1 is essential for the development, maintenance, and survival of mDA neurons.[6][7] Its expression is notably diminished in the brains of PD patients.[5][6] Preclinical studies have consistently shown that activating Nurr1 can protect dopaminergic neurons from toxins, suppress neuroinflammation, and improve motor deficits in various PD models.[1][2][8] This guide provides a comprehensive overview of the preclinical data supporting Nurr1 agonists as a potential therapy for PD, detailing the underlying signaling pathways, experimental evidence, and key methodologies.
The Dual Role of Nurr1 in Dopaminergic Neuron Homeostasis
Nurr1 is a transcription factor that plays a unique and critical dual role in the central nervous system. Its functions are central to both the physiological health of dopaminergic neurons and their protection against pathological insults.
-
Maintenance of the Dopaminergic Phenotype : Nurr1 is indispensable for the expression of genes critical for dopamine synthesis and function. It regulates the transcription of key genes such as tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), dopamine transporter (DAT), and L-aromatic amino acid decarboxylase (AADC).[4][6] Genetic deletion of Nurr1 in mice leads to the complete absence of midbrain dopaminergic neurons, and heterozygous deficient mice show increased susceptibility to neurotoxins and age-dependent dopamine dysfunction.[1]
-
Anti-Inflammatory Function : Beyond its role in neuronal maintenance, Nurr1 is a potent repressor of neuroinflammation. It plays a critical role in microglia and astrocytes by suppressing the expression of pro-inflammatory genes.[4][8][9] By mitigating the release of neurotoxic factors from activated glial cells, Nurr1 protects mDA neurons from inflammation-induced degeneration.[2][8]
This dual mechanism of action—promoting neuronal health while simultaneously inhibiting neuroinflammation—makes Nurr1 an exceptionally attractive target for a disease-modifying therapy for PD.[10]
The Nurr1 Signaling Pathway
Nurr1 is an "orphan" nuclear receptor, and while it was initially thought to be ligand-independent, recent evidence shows it can be activated by small molecules.[4] It can function as a monomer, a homodimer, or as a heterodimer with the Retinoid X Receptor (RXR).[3] The Nurr1:RXRα heterodimer is of particular therapeutic interest, as its activation has been shown to offer both neuroprotection and symptomatic improvement.[3]
Activation of the Nurr1:RXRα complex leads to two distinct outcomes:
-
Transcriptional Activation : The heterodimer binds to response elements in the promoter regions of dopaminergic genes (like TH, DAT), driving their expression and supporting dopamine neurotransmission.[3]
-
Transcriptional Transrepression : In glial cells (microglia and astrocytes), activated Nurr1 can interfere with inflammatory signaling pathways, such as NF-κB, to inhibit the production of inflammatory mediators (e.g., TNF-α, IL-1β), thereby protecting neurons from inflammatory damage.[8]
Caption: Nurr1 signaling pathway in response to an agonist.
Preclinical Efficacy of Nurr1 Agonists: Quantitative Data
Multiple structurally distinct Nurr1 agonists have been evaluated in a range of in vitro and in vivo models of Parkinson's disease. These studies provide robust evidence of neuroprotective and, in some cases, neurorestorative effects. The data below summarizes key findings from studies on prominent Nurr1 agonists.
Table 1: Efficacy of Nurr1 Agonists in In Vivo Parkinson's Disease Models
| Compound | PD Model | Key Outcomes | Quantitative Results | Reference |
| Amodiaquine (AQ) / Chloroquine (CQ) | 6-OHDA Rat Model | Neuroprotection, Behavioral Improvement | AQ (EC₅₀: ~20 μM), CQ (EC₅₀: ~50 μM). AQ treatment resulted in ~60% survival of TH+ neurons vs. <20% in saline-treated animals. Significantly improved motor deficits. | [4] |
| SA00025 | Poly(I:C) + 6-OHDA Rat Model | Neuroprotection, Anti-inflammatory Effects | EC₅₀: 2.5 nM. SA00025 (30mg/kg) treatment led to a significant sparing of dopaminergic neurons in the SNpc. Associated with decreased microglial activation (IBA-1 staining) and reduced astrocyte reactivity (GFAP staining). | [1][9][11] |
| BRF110 | Toxin & Genetic Mouse Models | Neuroprotection, Symptomatic Improvement | Prevented DAergic neuron death and striatal denervation in toxin models. Protected patient iPSC-derived neurons. Increased striatal dopamine and improved symptoms in post-degeneration models without inducing dyskinesia. | [3] |
| 4A7C-301 | MPTP & α-Synuclein Mouse Models | Neuroprotection, Behavioral Improvement | Protected mDA neurons in the MPTP model. Ameliorated motor and olfactory deficits in both MPTP and AAV-α-synuclein overexpression models without causing dyskinesia-like behaviors. | [5][12] |
Table 2: Effects of Nurr1 Agonists on Gene Expression In Vitro and In Vivo
| Compound | Model System | Target Genes | Quantitative Change | Reference |
| Amodiaquine (AQ) | Neural Stem Cells | TH, DAT, VMAT, AADC | Significantly increased mRNA expression levels of all listed dopaminergic genes during in vitro differentiation. | [4] |
| SA00025 | Naive Rat Substantia Nigra | TH, VMAT, DAT, AADC, c-Ret | 30mg/kg (p.o.) administration modulated the expression of all listed dopaminergic phenotype genes. | [9] |
| Radicicol | MPTP-lesioned mice | Nurr1 | Increased Nurr1 expression in the substantia nigra by 148%. | [1] |
Key Experimental Protocols in Nurr1 Agonist Research
The validation of Nurr1 agonists relies on well-established preclinical models that replicate key pathological features of Parkinson's disease. Below are detailed methodologies for common experimental procedures.
In Vivo Neurotoxin Models
A. 6-Hydroxydopamine (6-OHDA) Lesion Model The 6-OHDA model is a widely used and robust model for inducing the selective degeneration of dopaminergic neurons.
-
Animal Subjects : Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice.
-
Anesthesia : Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery : The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region.
-
Toxin Injection : A solution of 6-OHDA hydrochloride (typically 2-4 μg in 2-4 μL of saline with 0.02% ascorbic acid) is unilaterally injected directly into the medial forebrain bundle (MFB) or the substantia nigra. This results in a rapid and extensive loss of dopaminergic neurons on the injected side.
-
Post-Operative Care : Animals receive post-operative analgesics and are monitored for recovery.
B. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model The MPTP model is valued for its ability to replicate many of the biochemical and pathological hallmarks of PD in primates and mice.
-
Animal Subjects : Adult male C57BL/6 mice are commonly used due to their high sensitivity to the toxin.
-
Toxin Administration : MPTP is administered systemically (e.g., intraperitoneally). A common sub-acute regimen involves injections of 20-30 mg/kg MPTP-HCl every 2 hours for a total of four doses in one day.
-
Mechanism : MPTP is a prodrug that crosses the blood-brain barrier and is metabolized into the toxic MPP+ ion, which is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and cell death.
Experimental Workflow for Preclinical Testing
The general workflow for testing a novel Nurr1 agonist involves several key stages, from model induction to post-mortem analysis.
Caption: A typical experimental workflow for evaluating a Nurr1 agonist.
Behavioral and Histological Analyses
-
Behavioral Testing (Motor Function) :
-
Cylinder Test : Used to assess forelimb asymmetry in unilaterally lesioned rodents. The animal is placed in a transparent cylinder, and the number of wall touches with the impaired (contralateral to the lesion) versus the unimpaired (ipsilateral) forelimb is counted.
-
Rotarod Test : Measures motor coordination and balance. Animals are placed on a rotating rod of accelerating speed, and the latency to fall is recorded.
-
-
Immunohistochemistry and Stereology :
-
Following the treatment period, animals are euthanized and their brains are fixed, sectioned, and stained.
-
Staining : Sections are stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons. Other markers include IBA-1 (for microglia) and GFAP (for astrocytes) to assess neuroinflammation.[9]
-
Quantification : Unbiased stereology is used to count the total number of TH-positive neurons in the substantia nigra of both the lesioned and unlesioned hemispheres to determine the percentage of neuroprotection.[4][11]
-
Conclusion and Future Directions
The body of preclinical evidence strongly supports the therapeutic potential of Nurr1 agonists for Parkinson's disease.[1] These compounds offer a dual mechanism of action that is highly desirable for a disease-modifying therapy: enhancing the function and survival of dopaminergic neurons while simultaneously suppressing the chronic neuroinflammation that contributes to their demise.[9][10] Agonists like SA00025, BRF110, and 4A7C-301 have demonstrated robust neuroprotective effects and behavioral improvements in gold-standard toxin and genetic models of PD.[3][9][12]
Future research and development should focus on:
-
Optimizing Pharmacokinetics : Developing brain-penetrant agonists with favorable safety profiles suitable for chronic administration.[12]
-
Clinical Evaluation : Advancing the most promising lead compounds into clinical trials to assess their safety and efficacy in PD patients.[5]
-
Biomarker Development : Identifying biomarkers that can track Nurr1 target engagement and therapeutic response in clinical settings.
References
- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. pnas.org [pnas.org]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 10. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 11. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cellular Pathways Modulated by Nurr1 Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear receptor related 1 protein (Nurr1), also known as NR4A2, is a ligand-activated transcription factor that plays a pivotal role in the development, maintenance, and survival of midbrain dopaminergic neurons.[1] Its dual function in promoting dopaminergic neuronal gene expression and suppressing neuroinflammation has positioned it as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by Nurr1 agonists, with a focus on key preclinical compounds. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
Nurr1 agonists directly bind to the ligand-binding domain (LBD) of the Nurr1 protein.[2][4] This interaction induces a conformational change in the receptor, facilitating the recruitment of coactivators and leading to the modulation of target gene expression.[2] Nurr1 can function as a monomer, homodimer, or a heterodimer with the retinoid X receptor (RXR), binding to specific DNA response elements in the promoter regions of its target genes, including the NGFI-B response element (NBRE), the Nur response element (NurRE), and the DR5 element.[5][6]
Cellular Pathways Modulated by Nurr1 Agonists
Upregulation of Dopaminergic Gene Expression
A primary function of Nurr1 activation is the transcriptional upregulation of genes essential for dopamine (B1211576) synthesis, transport, and storage. Treatment of various neuronal cell lines with Nurr1 agonists has been shown to increase the mRNA levels of:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine biosynthesis.[2]
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.[2]
-
Vesicular Monoamine Transporter 2 (VMAT2): Packages dopamine into synaptic vesicles for release.[2]
-
Aromatic L-amino acid Decarboxylase (AADC): Catalyzes the conversion of L-DOPA to dopamine.[2]
This coordinated upregulation of dopaminergic genes enhances the overall capacity of neurons to produce and handle dopamine, a critical factor in mitigating the effects of Parkinson's disease.
Anti-inflammatory Effects in Glial Cells
Nurr1 also plays a crucial role in suppressing neuroinflammation by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[2] Nurr1 agonists have been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] This transrepression mechanism is crucial for protecting dopaminergic neurons from inflammation-induced death.[2]
Neuroprotection and Neuronal Survival
By promoting a pro-dopaminergic and anti-inflammatory environment, Nurr1 agonists exhibit significant neuroprotective effects in preclinical models of Parkinson's disease. These agonists have been shown to protect dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and MPTP, and to improve motor function in animal models.[2][7]
Quantitative Data on Key Nurr1 Agonists
The following tables summarize the in vitro potency and binding affinity of several key Nurr1 agonists.
| Agonist | Assay Type | Cell Line/System | EC50 | Reference |
| Amodiaquine (AQ) | Nurr1 LBD Luciferase Reporter | SK-N-BE(2)C | ~20 µM | [2] |
| Chloroquine (CQ) | Nurr1 LBD Luciferase Reporter | SK-N-BE(2)C | ~50 µM | [2] |
| Compound 29 | Gal4-Nurr1 Hybrid Reporter | HEK293T | 0.11 ± 0.05 µM | [8][9] |
| Compound 29 | Full-length Nurr1 (NBRE) | - | 0.22 ± 0.08 µM | [8] |
| Compound 29 | Full-length Nurr1 (DR5) | - | 0.36 ± 0.08 µM | [8] |
| Amodiaquine Derivative (36) | Gal4-Nurr1 Hybrid Reporter | - | 0.09 µM | [10] |
| 4A7C-301 | Nurr1 LBD Luciferase Reporter | SK-N-BE(2)C | ~100 nM | [7] |
| 4A7C-301 | Full-length Nurr1 Luciferase Reporter | SK-N-BE(2)C | ~100 nM | [7] |
| Agonist | Assay Type | System | Kd | Reference |
| Chloroquine (CQ) | Radioligand Binding ([3H]-CQ) | Recombinant Nurr1-LBD | Not explicitly stated, but high affinity binding shown | [2] |
| Compound 29 | Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1-LBD | 0.3 µM | [8][9] |
| Amodiaquine Derivative (36) | Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1-LBD | 0.17 µM | [10] |
Experimental Protocols
Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity
This assay measures the ability of a compound to activate the transcriptional activity of Nurr1.
Materials:
-
HEK293T or SK-N-BE(2)C cells
-
DMEM or appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipofectamine 2000 or other transfection reagent
-
Nurr1 expression plasmid (e.g., pCMV-Nurr1)
-
Luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-Luc, pGL3-NurRE-Luc, or pGL3-DR5-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T or SK-N-BE(2)-C cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Nurr1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing the Nurr1 agonist at various concentrations or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP)-qPCR for Nurr1 Binding to the TH Promoter
This technique is used to determine if Nurr1 directly binds to the promoter region of the Tyrosine Hydroxylase (TH) gene in response to agonist treatment.
Materials:
-
PC12 or other suitable neuronal cells
-
Nurr1 agonist and vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Anti-Nurr1 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the TH promoter region containing Nurr1 binding sites (NBRE/NL sites) and a negative control region.
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with the Nurr1 agonist or vehicle for the desired time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the Nurr1-DNA complexes overnight with an anti-Nurr1 antibody. Use a non-specific IgG as a negative control.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with Proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the TH promoter and a negative control genomic region.
-
Analyze the data to determine the enrichment of the TH promoter DNA in the Nurr1-immunoprecipitated samples compared to the IgG control.
Note on ChIP-qPCR Primers for the TH Promoter: Specific primers targeting the NBRE-like motifs (NL1 and NL3) in the rat or human TH promoter are required. While the exact sequences used in every study may vary, researchers can design primers flanking these known binding sites. For the human TH promoter, one study utilized the following primers for a region containing an NBRE-A site: Forward: 5′-GAAAGCACAACTGGCCCGGCAGG-3′ and Reverse: 5′-CTGATGACCACCACGCCGGAGGC-3′.[11]
Real-Time Quantitative PCR (RT-qPCR) for Dopaminergic Gene Expression
This method is used to quantify the changes in mRNA levels of Nurr1 target genes upon agonist treatment.
Materials:
-
Neuronal cells (e.g., differentiated neural stem cells, SH-SY5Y)
-
Nurr1 agonist and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TH, DAT, VMAT2, AADC, and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with the Nurr1 agonist or vehicle for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Human qPCR Primer Sequences:
| Gene | Forward Primer | Reverse Primer | Reference |
| TH | GCTGGACAAGTGTCATCACCTG | CCTGTACTGGAAGGCGATCTCA | [8] |
| DAT (SLC6A3) | CCTCAACGACACTTTTGGGACC | AGTAGAGCAGCACGATGACCAG | OriGene HP203722 |
| VMAT2 (SLC18A2) | Specific primer sequences can be obtained from suppliers like OriGene (HP205892) | Specific primer sequences can be obtained from suppliers like OriGene (HP205892) | [12] |
| AADC | Specific primer sequences for human AADC can be designed or obtained from commercial suppliers. | Specific primer sequences for human AADC can be designed or obtained from commercial suppliers. |
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant Nurr1 Ligand Binding Domain (LBD) protein
-
Nurr1 agonist
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Dialyze the Nurr1 LBD protein and the agonist compound extensively against the same buffer to minimize heat of dilution effects.
-
Load the Nurr1 LBD protein into the sample cell of the ITC instrument.
-
Load the Nurr1 agonist into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of injections of the agonist into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Visualizing Cellular Pathways and Workflows
Signaling Pathways of Nurr1 Agonist Action
Caption: Signaling pathway of Nurr1 agonist activation.
Experimental Workflow for Assessing Nurr1 Agonist Efficacy
Caption: Experimental workflow for Nurr1 agonist characterization.
Conclusion
Nurr1 agonists represent a promising therapeutic strategy for neurodegenerative diseases by targeting the core molecular machinery of dopaminergic neurons and mitigating neuroinflammation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of these novel compounds. The continued development and characterization of potent and selective Nurr1 agonists hold significant potential for the future treatment of Parkinson's disease and other related disorders.
References
- 1. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurr1 target genes: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Nurr1 Represses Tyrosine Hydroxylase Expression via SIRT1 in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selective Activation of Nurr1: An In-depth Technical Guide to NR4A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear Receptor Related 1, also known as NR4A2) is a member of the NR4A subfamily of orphan nuclear receptors, which also includes Nur77 (NR4A1) and NOR-1 (NR4A3). These transcription factors are critical regulators of a diverse array of physiological processes, from development and metabolism to inflammation and neuronal function. Notably, Nurr1 is essential for the differentiation, maintenance, and survival of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease. The development of selective Nurr1 agonists is a key focus of current research, aiming to modulate its activity without significantly impacting the other NR4A family members. This technical guide provides a comprehensive overview of Nurr1 agonist selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Analysis of Nurr1 Agonist Selectivity
The following tables summarize the binding affinities (Kd) and half-maximal effective concentrations (EC50) of various agonists for the NR4A receptors. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinity (Kd) of Agonists for NR4A Receptors
| Compound | Nurr1 (NR4A2) Kd (µM) | Nur77 (NR4A1) Kd (µM) | NOR-1 (NR4A3) Kd (µM) | Reference |
| Amodiaquine (B18356) | 0.246 | - | - | [1] |
| Chloroquine | 0.088 | - | - | [1] |
| Compound 5o | 0.5 | - | - | [2][3] |
| Compound 13 | 1.5 | - | - | [2][3] |
| Compound 36 | 0.17 | - | - | [4] |
| Compound 37 | 0.08 | - | - | [4] |
| De Novo Design 7 | 0.14 | - | - | [5] |
| De Novo Design 8 | 2.4 | - | - | [5] |
| Compound 29 | 0.3 | - | - | [6] |
Note: A lower Kd value indicates a higher binding affinity. "-" indicates data not available.
Table 2: Potency (EC50) of Agonists on NR4A Receptors
| Compound | Nurr1 (NR4A2) EC50 (µM) | Nur77 (NR4A1) EC50 (µM) | NOR-1 (NR4A3) EC50 (µM) | Reference |
| Amodiaquine | ~20 | - | - | [1] |
| Chloroquine | ~50 | - | - | [1] |
| Compound 5o | 3 | - | - | [2][3] |
| Compound 13 | 3 | - | - | [2][3] |
| De Novo Design 7 | 0.07 | - | - | [5] |
| Compound 29 | 0.11 | 1.4 | 1.3 | [6] |
| NR4A agonist-1 | 0.09 | 0.04 | 0.15 | [7] |
| 3j | 8 | - | - | [8] |
Note: A lower EC50 value indicates a more potent agonist. "-" indicates data not available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Gal4 Hybrid Reporter Gene Assay
This assay is a widely used method to assess the activation of a nuclear receptor's ligand-binding domain (LBD) by a compound.[9][10][11][12]
Principle: A chimeric receptor is constructed by fusing the LBD of the nuclear receptor of interest (e.g., Nurr1) to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound activates the LBD, the Gal4 DBD will bind to the UAS and drive the expression of luciferase, which can be quantified as a measure of receptor activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are typically used and cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates.
-
The next day, cells are co-transfected with two plasmids:
-
An expression vector for the Gal4 DBD-Nurr1 LBD fusion protein.
-
A reporter plasmid containing the firefly luciferase gene downstream of a Gal4 UAS (e.g., pFR-Luc).
-
-
A third plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-SV40) is often included as a control for transfection efficiency and cell viability.
-
Transfection is typically performed using a lipid-based reagent like Lipofectamine.
-
-
Compound Treatment:
-
After a few hours of transfection, the medium is replaced with a fresh medium containing the test compounds at various concentrations.
-
A vehicle control (e.g., DMSO) and a positive control (if available) are included.
-
-
Luciferase Assay:
-
After an incubation period of 16-24 hours, the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]
Principle: A solution of the ligand is titrated into a solution of the protein of interest (e.g., Nurr1 LBD) in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.
Detailed Methodology:
-
Sample Preparation:
-
Recombinant Nurr1 LBD protein is expressed and purified.
-
The protein and the ligand are prepared in the same buffer to minimize the heat of dilution effects. A common buffer is 20 mM Tris, pH 7.5, 100 mM NaCl, 5% glycerol.[5]
-
The concentrations of the protein and ligand are precisely determined. Typically, the protein concentration is in the low micromolar range, and the ligand concentration is 10-20 times higher.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small injections of the ligand into the protein solution are performed.
-
The heat change for each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding affinity (Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and the Gibbs free energy (ΔG) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides atomic-resolution information about the structure, dynamics, and interactions of biomolecules.[18][19][20][21]
Principle: NMR exploits the magnetic properties of atomic nuclei. In the context of ligand binding, changes in the chemical environment of specific atoms in the protein upon ligand interaction can be detected as shifts in the NMR spectrum.
Detailed Methodology (Ligand-Observed NMR):
-
Sample Preparation:
-
A solution of the test compound is prepared in a suitable deuterated solvent.
-
A stock solution of the purified Nurr1 LBD protein is prepared.
-
-
NMR Data Acquisition:
-
A one-dimensional proton NMR spectrum of the compound alone is acquired.
-
The protein is then added to the compound solution, and another spectrum is acquired.
-
Changes in the chemical shifts, line widths, or intensities of the compound's signals indicate binding to the protein.
-
Detailed Methodology (Protein-Observed NMR):
-
Sample Preparation:
-
Isotopically labeled (e.g., 15N) Nurr1 LBD protein is expressed and purified. This allows for the specific observation of the protein's signals.
-
The protein is dissolved in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
A two-dimensional 1H-15N HSQC spectrum of the protein alone is acquired. This spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue.
-
The test compound is then titrated into the protein solution, and a series of HSQC spectra are acquired at different compound concentrations.
-
-
Data Analysis:
-
Changes in the positions and intensities of the peaks in the HSQC spectrum upon ligand addition indicate which residues are involved in the binding interaction. This allows for the mapping of the binding site on the protein surface.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Nurr1.
Caption: Nurr1 signaling pathways as a monomer, homodimer, and heterodimer with RXR.
Caption: Upstream signaling pathways regulating Nurr1 activity.[22]
Experimental Workflow
The following diagram outlines a typical workflow for the identification and characterization of selective Nurr1 agonists.
Caption: Experimental workflow for Nurr1 agonist discovery and characterization.
Conclusion
The selective activation of Nurr1 holds significant therapeutic potential, particularly for neurodegenerative diseases. This guide has provided a comprehensive overview of the current landscape of Nurr1 agonist development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design of new experiments and the development of novel, highly selective Nurr1 agonists. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of the nuances of NR4A signaling, will be pivotal in translating the promise of Nurr1 agonism into effective therapies.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zaguan.unizar.es [zaguan.unizar.es]
- 17. nuvisan.com [nuvisan.com]
- 18. Discovery of ligands for Nurr1 by combined use of NMR screening with different isotopic and spin-labeling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. A simulation-guided ‘swapping’ protocol for NMR titrations to study protein-protein interactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a Nurr1 Agonist in Rats
These application notes provide a detailed protocol for the in vivo administration of a Nurr1 agonist to rats, designed for researchers, scientists, and drug development professionals. The protocols are based on published studies investigating the neuroprotective and anti-inflammatory effects of Nurr1 agonists in rat models of neurodegenerative diseases.
Data Presentation
The following tables summarize quantitative data from representative studies on Nurr1 agonist administration in rats.
Table 1: In Vivo Administration Parameters of Nurr1 Agonists in Rats
| Parameter | Nurr1 Agonist SA00025[1] | Nurr1 Agonist Compound 29[2][3] |
| Animal Model | Adult male Sprague-Dawley rats | Female Sprague-Dawley rats (8 weeks old)[4] |
| Route of Administration | Oral gavage (p.o.) | Oral gavage (p.o.) |
| Dosage | 30 mg/kg | 5 mg/kg (for pharmacokinetic profiling) |
| Frequency | Daily | Single dose |
| Duration | 32 days | Not applicable (single dose study) |
| Vehicle | Not specified | Not specified |
Table 2: Pharmacokinetic Profile of Nurr1 Agonist Compound 29 in Rats (5 mg/kg p.o.) [2][3]
| Parameter | Value |
| Half-life (t½) | 4.4 hours |
| Peak Plasma Concentration (Cmax) | 56 µM |
| Bioavailability | 89% |
Experimental Protocols
This section details the methodologies for the in vivo administration of a Nurr1 agonist in a rat model, including the preparation of the agonist, the administration procedure, and subsequent analyses. This protocol is a general representation based on available literature.
Materials and Reagents
-
Nurr1 Agonist (e.g., SA00025 or a similar compound)
-
Vehicle for dissolution (e.g., DMSO, PEG300, Saline)
-
Adult Sprague-Dawley rats
-
Oral gavage needles (20-gauge, 1.5-2 inches)
-
Syringes (1 mL)
-
Animal scale
-
Standard laboratory animal housing and care facilities
Preparation of Nurr1 Agonist Solution
-
Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of the specific Nurr1 agonist. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like PEG300 or saline.
-
Calculate the required concentration: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the rats, calculate the concentration of the dosing solution. Ensure the final volume for oral gavage is appropriate for the rat's size (typically 1-2 mL/kg).
-
Prepare the solution: On the day of administration, accurately weigh the Nurr1 agonist and dissolve it in the chosen vehicle. Ensure the solution is homogenous before administration. It is recommended to prepare the working solution fresh each day.[5]
In Vivo Administration Protocol
-
Animal Acclimatization: Allow the rats to acclimate to the laboratory environment for at least one week before the start of the experiment.
-
Animal Handling and Weighing: Handle the rats gently to minimize stress. Weigh each rat on the day of dosing to accurately calculate the volume of the agonist solution to be administered.
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the calculated volume of the Nurr1 agonist solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the solution.
-
Observe the animal for a short period after administration to ensure there are no adverse reactions.
-
-
Dosing Schedule: Administer the Nurr1 agonist daily for the duration of the study (e.g., 32 days), preferably at the same time each day.
Post-Administration Monitoring and Analysis
-
Behavioral Testing: Conduct behavioral tests to assess motor function and other relevant phenotypes. For example, in a Parkinson's disease model, amphetamine-induced rotation tests can be performed.[6]
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Collect brain tissue, specifically the substantia nigra and striatum, for further analysis.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess the number of dopaminergic neurons (e.g., using an antibody against Tyrosine Hydroxylase, TH) and markers of neuroinflammation (e.g., IBA-1 for microglia and GFAP for astrocytes).[1]
-
Biochemical Analysis: Analyze protein levels of key inflammatory cytokines (e.g., IL-6) in the substantia nigra.[1]
-
Gene Expression Analysis: Use real-time PCR to measure the mRNA expression of Nurr1 target genes, such as those involved in dopamine (B1211576) synthesis and transport (e.g., TH, VMAT, DAT).[1][6]
Visualizations
Nurr1 Signaling Pathway
The following diagram illustrates the signaling pathways that regulate the transcriptional activity of Nurr1. Nurr1 is a key transcription factor in the development and maintenance of dopaminergic neurons.[7][8] Its activity is modulated by various kinases and it can, in turn, regulate the expression of genes involved in dopamine homeostasis and neuroprotection.[9][10][11]
Caption: Nurr1 signaling pathway activation and its effects.
Experimental Workflow for In Vivo Administration
The following diagram outlines the general experimental workflow for the in vivo administration of a Nurr1 agonist to rats and the subsequent analyses.
Caption: General workflow for in vivo Nurr1 agonist studies in rats.
References
- 1. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nurr1 Agonist 9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear receptor related 1 protein, NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in the pathology of neurodegenerative diseases such as Parkinson's disease. As a key therapeutic target, small molecule agonists of Nurr1 are of significant interest. Nurr1 agonist 9 (also known as Compound 36) is a potent agonist with an EC50 of 0.090 µM and a Kd of 0.17 µM. It is capable of activating both the Nurr1 homodimer and the Nurr1-RXR heterodimer and has been shown to be permeable across the human brain endothelial cell barrier. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments.
Data Presentation
| Property | Value | Reference |
| Synonyms | Compound 36 | [1] |
| EC50 (Nurr1) | 0.090 µM | [1] |
| Kd | 0.17 µM | [1] |
| EC50 (NurRE, homodimer) | 0.094 µM | [1] |
| EC50 (DR5, heterodimer) | 0.165 µM | [1] |
| Storage (lyophilized powder) | Room temperature (may vary) | [1] |
| Storage (stock solution) | -20°C (1 month) or -80°C (6 months) | [2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |
Experimental Protocols
Reconstitution of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution due to its ability to dissolve a wide range of small molecules and its compatibility with most cell culture systems at low final concentrations.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration: For a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the this compound. The molecular weight of the compound is required for this calculation.
-
Equilibrate reagents: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial for 10-20 seconds to ensure the powder is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for approximately 5 minutes and vortex again to aid dissolution.[1]
-
Aliquoting: Once fully dissolved, aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Application of this compound to Cell Cultures
Objective: To treat cultured cells with this compound at a desired final concentration.
Materials:
-
Concentrated stock solution of this compound (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells (e.g., HEK293T, dopaminergic neuronal cells)
-
Sterile, filtered pipette tips
-
0.22 µm syringe filter
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Prepare working solution: It is recommended to prepare a fresh working solution for each experiment. Dilute the concentrated stock solution directly into the complete cell culture medium to the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the cells treated with this compound, to account for any effects of the solvent on the cells.
-
Filter Sterilization: Filter the final working solution (containing this compound and medium) through a 0.22 µm syringe filter to ensure sterility before adding it to the cells.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and proceed with the experimental timeline. Small molecules in diluted medium are more susceptible to degradation, so it is advisable to prepare fresh solutions for each medium change.
Mandatory Visualizations
Nurr1 Signaling Pathway
Caption: Nurr1 Signaling Pathway Activation by this compound.
Experimental Workflow for Cell Treatment
Caption: Workflow for Preparing and Using this compound in Cell Culture.
References
Application Notes and Protocols for Nurr1 Agonist in Neuroprotection Studies
These application notes provide a comprehensive overview of the use of Nurr1 agonists in preclinical neuroprotection studies, with a focus on dosages, experimental design, and relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurodegenerative diseases like Parkinson's Disease.
Introduction
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (DA) neurons. Its expression is often diminished in the brains of Parkinson's Disease (PD) patients, making it a promising therapeutic target. Nurr1 agonists have demonstrated potential in preclinical models by promoting the expression of key dopaminergic genes and exerting anti-inflammatory effects, thus offering a dual mechanism for neuroprotection. This document details the application of various Nurr1 agonists in neuroprotection studies.
Quantitative Data Summary
The following tables summarize the quantitative data for several Nurr1 agonists used in neuroprotection studies.
Table 1: In Vitro Efficacy of Nurr1 Agonists
| Compound | Cell Line | Assay | EC50 | Key Findings | Reference |
| SA00025 | HEK293 (transfected with human Nurr1) | Reporter Gene Assay | 2.5 nM | Potent agonist of Nurr1. | [1] |
| C-DIM12 | N2A, N27 | Gene Expression (Nurr1, TH, VMAT2) | 5-10 µM | Induced expression of Nurr1-regulated genes. | [2] |
| Amodiaquine | - | Transcriptional Function Assay | - | Stimulates Nurr1 transcriptional function through direct binding. | [3] |
| Chloroquine | - | Transcriptional Function Assay | - | Stimulates Nurr1 transcriptional function through direct binding. | [3] |
| Simvastatin | Astrocytes | Gene Expression | - | Modulates Nurr1 activity and reduces inflammatory response. | [4] |
| Atorvastatin | - | Reporter Gene Assay | 0.85 µM | Weakly activated Nurr1. | [4] |
| Pitavastatin | - | Reporter Gene Assay | 0.12 µM | Most potent Nurr1 agonist among tested statins. | [4] |
| Compound 5o | - | Reporter Gene Assay | 2 ± 1 µM | Confirmed Nurr1 agonism on the human full-length receptor. | [5] |
| Compound 13 | - | Reporter Gene Assay | 4 ± 1 µM | Confirmed Nurr1 agonism on the human full-length receptor. | [5] |
Table 2: In Vivo Dosage and Effects of Nurr1 Agonists
| Compound | Animal Model | Dosage | Administration Route | Duration | Neuroprotective Effects | Reference |
| SA00025 | Rat (6-OHDA lesion model primed with Poly(I:C)) | 30 mg/kg | Oral gavage (p.o.), daily | 32 days | Partial neuroprotection of dopaminergic neurons and fibers; reduced microglial and astrocyte activation; decreased IL-6 levels. | [1][6] |
| C-DIM12 | Mouse (MPTP model) | Not specified in provided text | - | - | Neuroprotective efficacy demonstrated. | [2] |
| Amodiaquine | Rat (6-OHDA lesion model) | Not specified in provided text | - | - | Improved behavioral deficits. | [3][7] |
| Chloroquine | Rat (6-OHDA lesion model) | Not specified in provided text | - | - | Improved behavioral deficits. | [3][7] |
| Bexarotene | Mouse (6-OHDA and alpha-synuclein (B15492655) models) | Not specified in provided text | Oral, daily | - | No measurable neuroprotection at the doses used. | [8] |
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway in Neuroprotection
Nurr1 plays a dual role in neuroprotection. In dopaminergic neurons, it is essential for the transcription of genes involved in dopamine (B1211576) synthesis and transport. In microglia and astrocytes, it suppresses the expression of pro-inflammatory genes.
References
- 1. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 4. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 7. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical Validation of a Nurr1 Agonist for Neuroprotection in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Nurr1 Agonist Activity using a Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nurr1 (Nuclear receptor related 1 protein, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2][3][4] Its dysregulation has been implicated in the pathology of neurodegenerative diseases such as Parkinson's disease.[1][2] As a ligand-activated transcription factor, Nurr1 is a promising therapeutic target for the development of novel neuroprotective drugs. Reporter gene assays are a fundamental tool for identifying and characterizing small molecules that can modulate Nurr1 activity.
This document provides a detailed protocol for a dual-luciferase reporter gene assay to screen for and characterize Nurr1 agonists. The protocol is based on a Gal4-Nurr1 ligand-binding domain (LBD) hybrid system, which is a common and robust method for assessing the activity of potential ligands.[5][6]
Nurr1 Signaling Pathway
Nurr1 can regulate gene expression through several mechanisms. It can bind to DNA as a monomer, a homodimer, or as a heterodimer with the Retinoid X Receptor (RXR).[1][2][7] Each form recognizes specific DNA response elements in the promoter regions of target genes:
Upon agonist binding to the LBD, conformational changes in Nurr1 lead to the recruitment of co-activators and the initiation of target gene transcription. The reporter gene assay leverages this mechanism by placing a luciferase reporter gene under the control of a promoter containing these specific response elements.
Caption: Nurr1 signaling pathway illustrating monomer, homodimer, and heterodimer DNA binding.
Experimental Protocol: Gal4-Nurr1 Hybrid Reporter Gene Assay
This protocol describes a dual-luciferase assay using a chimeric receptor consisting of the yeast Gal4 DNA-binding domain (DBD) fused to the human Nurr1 ligand-binding domain (LBD).[5][6] This system offers high specificity as the reporter gene is driven by a Gal4 upstream activation sequence (UAS), which is not endogenously present in mammalian cells.
Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
Expression plasmid for Gal4-hNurr1-LBD fusion protein
-
Reporter plasmid containing multiple copies of the Gal4 UAS upstream of a firefly luciferase gene (pGL4.35 [UAS-luc2P])
-
Control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression for normalization[5][6]
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Test compounds (Nurr1 agonists)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
Methods
-
Cell Culture and Seeding:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM. A typical ratio would be 100 ng of the Gal4-hNurr1-LBD plasmid, 100 ng of the UAS-luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the transfection complex for 15-20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well and gently mix.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of transfection, carefully remove the medium and replace it with 100 µL of medium containing the test compounds or vehicle control (0.1% DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on a plate shaker at room temperature.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a plate reader.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Normalized Response = Firefly Luciferase Units / Renilla Luciferase Units
-
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized response of the compound-treated wells by the normalized response of the vehicle control wells.
-
Fold Activation = Normalized Response (Compound) / Normalized Response (Vehicle)
-
-
Dose-Response Curves: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum activation.
Experimental Workflow Diagram
Caption: Workflow for the Nurr1 reporter gene assay.
Data Presentation: Nurr1 Agonist Activity
The following table summarizes the activity of known Nurr1 agonists determined by reporter gene assays. This data can serve as a benchmark for newly identified compounds.
| Compound | Assay Type | Cell Line | EC50 (µM) | Max Activation (Fold) | Reference |
| Amodiaquine | Gal4-Nurr1 LBD | SK-N-BE(2)C | ~20 | ~15 | [9] |
| Chloroquine | Gal4-Nurr1 LBD | SK-N-BE(2)C | ~50 | ~10 | [9] |
| Cytosporone B | Gal4-Nurr1 | BGC-823 | - | Activating | [8] |
| Fluvastatin | Gal4-Nurr1 | HEK293T | 1.9 | - | [6] |
| Pitavastatin | Gal4-Nurr1 | HEK293T | 0.12 | - | [6] |
| Compound 29 | Gal4-Nurr1 | HEK293T | 0.11 | >10 | [10] |
EC50 values and Max Activation are approximate and may vary depending on experimental conditions.
Conclusion
The dual-luciferase reporter gene assay is a powerful and reliable method for the identification and characterization of Nurr1 agonists. The Gal4-hybrid system, in particular, offers high specificity and sensitivity. By following this detailed protocol, researchers can effectively screen compound libraries and perform structure-activity relationship studies to discover novel therapeutic agents targeting Nurr1 for the treatment of neurodegenerative diseases. It is crucial to include appropriate controls and perform data normalization to ensure the accuracy and reproducibility of the results. Further characterization of hit compounds should include validation in full-length Nurr1 reporter assays and downstream functional assays in relevant neuronal cell models.
References
- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nurr1 Represses Tyrosine Hydroxylase Expression via SIRT1 in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcription Factor NURR1 Exerts Concentration-Dependent Effects on Target Genes Mediating Distinct Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Characterizing the Binding of Nurr1 Agonist 9 using Isothermal Titration Calorimetry (ITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) is an orphan nuclear receptor essential for the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2] Its dysregulation is implicated in neurodegenerative diseases like Parkinson's disease, making it a critical therapeutic target.[3][4] Structurally, the Nurr1 ligand-binding domain (LBD) is unique; it lacks a traditional ligand-binding cavity, and its transcriptional activity is regulated by complex mechanisms, including heterodimerization with the Retinoid X Receptor (RXR).[2][5][6] Despite this, small molecule agonists have been developed that can modulate its activity, offering potential therapeutic avenues.[7][8]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique and the gold standard for quantifying the thermodynamics of molecular interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[11][12] This application note provides a detailed protocol for using ITC to characterize the binding of a novel small molecule, "Agonist 9," to the recombinant Nurr1 LBD, a crucial step in hit validation and lead optimization in drug discovery.[13][14]
Principle of the Method
ITC measures the heat change that occurs when one molecule (the ligand, e.g., Agonist 9) is titrated into a solution containing its binding partner (the macromolecule, e.g., Nurr1 LBD). The experiment is conducted in a highly sensitive calorimeter at a constant temperature.[15][16]
-
Titration: A syringe containing the ligand solution makes a series of small, precise injections into the sample cell containing the macromolecule.
-
Heat Detection: Each injection triggers a binding event, resulting in either the release of heat (exothermic) or the absorption of heat (endothermic). A feedback system maintains a zero temperature difference between the sample cell and a reference cell, and the power required to do so is measured.
-
Binding Isotherm: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.[17]
-
Thermodynamic Profile: Fitting this binding isotherm to a suitable binding model yields a complete thermodynamic profile of the interaction.[18]
-
Binding Affinity (K D ): The dissociation constant, indicating the strength of the interaction.
-
Stoichiometry (n): The number of ligand molecules that bind to one macromolecule.
-
Enthalpy (ΔH): The measure of the change in bond energies upon binding.
-
Entropy (ΔS): The measure of the change in the system's disorder upon binding.
-
Detailed Experimental Protocol
This protocol outlines the procedure for determining the thermodynamic parameters of the interaction between Nurr1 LBD and the hypothetical "Agonist 9".
1. Materials and Reagents
-
Protein: Purified recombinant human Nurr1 LBD (residues 350-598) with a purity of >95% as determined by SDS-PAGE.
-
Ligand: Nurr1 Agonist 9, synthesized and purified to >98% purity.
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Affinity ITC, etc.).
2. Sample Preparation
Proper sample preparation is critical for high-quality ITC data.[19]
-
Protein Dialysis: Dialyze the purified Nurr1 LBD extensively against the ITC Buffer (e.g., 2 x 4L changes for 4 hours each at 4°C) to ensure perfect buffer matching. The final dialysis buffer should be retained for dissolving the ligand and for use in the reference cell.
-
Ligand Preparation: Dissolve Agonist 9 powder in the final dialysis buffer to create a concentrated stock solution. If DMSO is required for solubility, ensure the exact same final concentration of DMSO (typically ≤5% v/v) is present in both the protein and ligand solutions to minimize buffer mismatch effects.[19]
-
Concentration Determination: Accurately determine the final concentrations of both the Nurr1 LBD (e.g., using UV-Vis spectroscopy with the appropriate extinction coefficient) and Agonist 9.
-
Degassing: Thoroughly degas both the protein and ligand solutions for 10-15 minutes at a temperature slightly below the experimental temperature immediately before loading into the calorimeter to prevent bubble formation.[20]
3. ITC Experiment Setup and Data Acquisition
The concentrations should be chosen to ensure the "c-value" (c = n * [Macromolecule] / K D ) is within the optimal range of 5-500 for a well-defined binding isotherm.[21] For an unknown K D , starting with 10-20 µM protein in the cell and a 10-fold excess of ligand in the syringe is a common practice.[19]
-
Instrument Setup:
-
Experimental Temperature: 25°C
-
Reference Power: 10 µcal/sec
-
Stirring Speed: 750 rpm
-
-
Sample Loading:
-
Sample Cell (200 µL): Load with ~20 µM Nurr1 LBD solution.
-
Syringe (40 µL): Load with ~200 µM Agonist 9 solution.
-
-
Titration Parameters:
-
Number of Injections: 19
-
Injection Volume: 2 µL (preceded by a single 0.4 µL "pre-injection" to be discarded during analysis).
-
Spacing between Injections: 150 seconds.
-
4. Data Analysis
-
Integration: Integrate the raw thermogram peaks to determine the heat change for each injection.
-
Blank Subtraction: Perform a control experiment by titrating the ligand into buffer alone and subtract this heat of dilution from the protein-ligand binding data.
-
Model Fitting: Fit the integrated and corrected data to a "One Set of Sites" binding model using the analysis software provided with the instrument. This will yield the values for K D , n, and ΔH.
-
Calculate ΔG and TΔS: The Gibbs free energy (ΔG) and the entropic contribution (TΔS) are calculated using the following equations:
-
ΔG = -RTln(K A ) where K A = 1/K D
-
ΔG = ΔH - TΔS
-
Data Presentation: Thermodynamic Profile of Nurr1 Agonists
The data obtained from the ITC experiment are summarized below. For comparison, data for a hypothetical initial "Lead Compound 1" is included to illustrate how ITC can guide lead optimization efforts.
Table 1: Thermodynamic Binding Parameters for Nurr1 Agonists at 25°C
| Compound | K D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Lead Compound 1 | 2.70 | 0.98 | -5.5 | +2.0 | -7.5 |
| Agonist 9 | 0.30 | 1.03 | -7.1 | +1.9 | -9.0 |
The data for "Agonist 9" and "Lead Compound 1" are hypothetical but representative of typical values for Nurr1 agonists found in the literature.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for ITC analysis of Nurr1-agonist binding.
Simplified Nurr1 Signaling Pathway
Caption: Nurr1 signaling pathways in dopaminergic neurons.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the complete thermodynamic characterization of novel agonists binding to the Nurr1 receptor. The detailed protocol and data presented here demonstrate the utility of ITC in confirming direct binding, determining binding affinity and mechanism, and guiding the structure-activity relationship (SAR) studies necessary for optimizing lead compounds. This approach is indispensable for the development of potent and selective Nurr1 modulators for the potential treatment of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Nurr1, an orphan nuclear receptor with essential functions in developing dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis [aginganddisease.org]
- 5. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors. — Laboratoire de Biologie et Modélisation de la Cellule [ens-lyon.fr]
- 6. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 20. youtube.com [youtube.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application of Nurr1 Agonists in 6-OHDA Lesion Models of Parkinson's Disease
Disclaimer: The specific term "Nurr1 agonist 9" does not correspond to a standardly recognized compound in the published scientific literature. The following application notes and protocols are based on data from studies of various well-characterized Nurr1 agonists, such as SA00025, amodiaquine (B18356) (AQ), and chloroquine (B1663885) (CQ), which have been evaluated in the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.
Application Notes
The nuclear receptor related 1 (Nurr1), also known as NR4A2, is a crucial transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons.[1][2][3] Its expression is diminished in the brains of Parkinson's disease (PD) patients, making it a promising therapeutic target.[2][4] Nurr1 agonists are small molecules that activate this receptor, offering a potential neuroprotective and disease-modifying strategy for PD.[2][3][5]
The 6-hydroxydopamine (6-OHDA) lesion model is a widely used preclinical model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease. By inducing oxidative stress, 6-OHDA selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor deficits.[2][5] This model is particularly useful for evaluating the neuroprotective and neurorestorative potential of novel therapeutic agents like Nurr1 agonists.[5]
Activating Nurr1 has a dual protective effect: it promotes the expression of genes essential for dopamine (B1211576) synthesis and function (e.g., tyrosine hydroxylase) and suppresses neuroinflammatory pathways in microglia and astrocytes.[3][6][7][8][9] Studies have shown that treatment with Nurr1 agonists can ameliorate motor deficits, protect dopaminergic neurons from degeneration, and reduce neuroinflammation in 6-OHDA-lesioned animal models.[2][6][8]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of Nurr1 agonists in 6-OHDA lesion models.
Table 1: Behavioral Outcomes
| Agonist (Dose) | Animal Model | Behavioral Test | Treatment Regimen | Result | Reference |
| Amodiaquine (AQ) | Rat | Amphetamine-induced rotations | Daily administration for 2 weeks, starting 1 day before 6-OHDA lesion | Significant reduction in rotations compared to vehicle-treated group. | [2] |
| SA00025 (30mg/kg p.o.) | Rat | Not specified in abstract | Daily gavage for 32 days, starting after poly(I:C) priming and 6-OHDA lesion | Partial neuroprotection of dopaminergic neurons and fibers. | [4][6][8][10] |
Table 2: Neuroprotective Effects
| Agonist | Animal Model | Parameter Measured | Outcome | Reference |
| Amodiaquine (AQ) | Rat | TH+ cell count in Substantia Nigra | Significantly higher number of surviving TH+ neurons in the lesioned SN compared to vehicle. | [2] |
| SA00025 | Rat | TH+ neurons and fibers | Partial neuroprotection observed. | [4][6][8][10] |
| Amodiaquine (AQ) and Chloroquine (CQ) | Primary DA neurons (in vitro) | 6-OHDA-induced cell death | Significantly inhibited cell death and increased DA uptake. | [2] |
Table 3: Anti-inflammatory Effects
| Agonist | Animal Model/Cell Type | Parameter Measured | Outcome | Reference |
| SA00025 | Rat | Microglial morphology (IBA-1 staining) | Shift from reactive (bushy) to resting (ramified) microglia morphology. | [4][6][8] |
| SA00025 | Rat | Astrocyte activation (GFAP staining) | Reduced GFAP staining intensity. | [4][6][8] |
| SA00025 | Rat | IL-6 levels | Reduced IL-6 levels. | [6][8] |
| Amodiaquine (AQ) | Rat | Microglial activation (Iba-1+ cells) | Reduced number of Iba-1+ cells in both the substantia nigra and striatum. | [2] |
| Amodiaquine (AQ) | Primary microglia (in vitro) | LPS-induced proinflammatory cytokines | Suppressed mRNA expression of proinflammatory cytokines. | [2] |
Experimental Protocols
Protocol 1: 6-OHDA Lesioning in a Rat Model
This protocol describes the unilateral injection of 6-OHDA into the striatum to induce a progressive loss of dopaminergic neurons.
Materials:
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal care supplies
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week before surgery.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent and mount it securely in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site in the striatum. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
-
6-OHDA Preparation and Injection:
-
Immediately before use, dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Slowly inject the 6-OHDA solution into the striatum using a Hamilton syringe.
-
Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal's recovery.
Protocol 2: Administration of Nurr1 Agonist
This protocol outlines the administration of a Nurr1 agonist, using oral gavage as an example.
Materials:
-
Nurr1 agonist (e.g., SA00025, Amodiaquine)
-
Vehicle solution (e.g., saline, corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Agonist Preparation: Prepare the Nurr1 agonist solution or suspension in the appropriate vehicle at the desired concentration (e.g., 30 mg/kg for SA00025).[6][8]
-
Administration:
-
Administer the agonist solution via oral gavage. The volume should be calculated based on the animal's body weight.
-
The treatment regimen can vary; it may begin before or after the 6-OHDA lesion and continue for several weeks. For example, daily gavage treatment for 32 days has been used for SA00025.[6][8]
-
A vehicle control group should always be included.
-
Protocol 3: Behavioral Assessment - Amphetamine-Induced Rotation Test
This test is used to assess the extent of the unilateral dopamine lesion.
Materials:
-
Amphetamine (or apomorphine)
-
Rotation test apparatus (e.g., a circular arena)
-
Automated tracking software or manual observation
Procedure:
-
Habituation: Place the animal in the testing arena for a short period to habituate.
-
Drug Administration: Administer amphetamine (e.g., 2.5-5 mg/kg, i.p.).
-
Recording Rotations: After a short latency period (e.g., 10-15 minutes), record the number of full 360° turns (ipsilateral and contralateral to the lesion) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net rotations (ipsilateral minus contralateral). A significant number of ipsilateral rotations indicates a successful lesion. This test is typically performed several weeks post-lesion.
Protocol 4: Immunohistochemical Analysis
This protocol is for the post-mortem analysis of brain tissue to assess neuroprotection and neuroinflammation.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Cryostat or vibratome for sectioning
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase (TH), anti-Iba-1, anti-GFAP)
-
Secondary antibodies (fluorescently-labeled or biotinylated)
-
Microscope for imaging
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA.
-
Cryoprotect the brain by incubating it in increasing concentrations of sucrose solutions.
-
-
Sectioning: Cut coronal sections of the substantia nigra and striatum using a cryostat or vibratome.
-
Immunostaining:
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibodies.
-
Mount the sections on slides and coverslip.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or bright-field microscope.
-
Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
-
Analyze the intensity of Iba-1 and GFAP staining to assess microglial and astrocytic activation, respectively.
-
Visualizations
References
- 1. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 6. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 7. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C). (2015) | Gaynor A. Smith | 70 Citations [scispace.com]
- 9. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
Application Notes and Protocols for Nurr1 Agonist 9 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nurr1 agonist 9 (also known as Compound 36), a potent and selective agonist of the nuclear receptor Nurr1 (NR4A2). This document details its mechanism of action, summarizes its efficacy in a human organoid model of Parkinson's disease, and provides detailed protocols for its application in experimental settings. While direct experimental data for this compound in alpha-synuclein (B15492655) overexpression models is not yet published, this document also includes a generalized protocol for its evaluation in such models based on established methodologies for other Nurr1 agonists.
Introduction to Nurr1 and this compound
The nuclear receptor-related 1 protein (Nurr1) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons[1][2]. Its expression is often diminished in the brains of Parkinson's disease (PD) patients[2][3]. Furthermore, overexpression of alpha-synuclein, a key pathological event in PD, has been shown to negatively regulate Nurr1 expression and function[4][5][6][7]. These findings position Nurr1 as a promising therapeutic target for neuroprotective strategies in PD and other synucleinopathies[1][4].
This compound is a novel, potent, and selective small molecule agonist of Nurr1. It was developed through a scaffold hopping and fragment growing approach based on the weak Nurr1 modulator amodiaquine[4]. This compound binds directly to Nurr1 and activates its transcriptional function, leading to the upregulation of genes crucial for the dopaminergic phenotype, such as tyrosine hydroxylase (TH).
Mechanism of Action and Signaling Pathway
Nurr1 functions as a transcription factor that can bind to DNA as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). This compound has been shown to activate both the Nurr1 homodimer and the Nurr1-RXR heterodimer. Upon activation, Nurr1 recruits co-activators to the promoter regions of its target genes, initiating their transcription. These target genes include key components of dopamine (B1211576) synthesis and transport, such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2), as well as genes involved in neuroprotection and anti-inflammatory responses[2]. The activation of Nurr1 by an agonist like this compound is hypothesized to counteract the detrimental effects of alpha-synuclein overexpression by restoring the expression of these critical genes and mitigating neuroinflammation[4][5].
Data Presentation
The following tables summarize the quantitative data for this compound (Compound 36) and its precursors from the primary literature.
| Compound | Nurr1 Agonist Potency (EC50, µM) | Nurr1 Binding Affinity (Kd, µM) | Ligand Efficiency |
| Amodiaquine (B18356) (AQ) | 36 ± 4 | > 25 | 0.29 |
| Fragment 8 | 7 ± 1 | 2.7 | 0.42 |
| Compound 24 | 2.2 ± 0.7 | 0.7 | 0.32 |
| This compound (36) | 0.090 | 0.17 | 0.42 |
| Compound 37 | 0.060 ± 0.01 | 0.10 | 0.35 |
| Data are presented as mean ± SD for EC50 values. |
| Compound | Max. Activation (fold vs. control) | Nurr1 Homodimer (NurRE) Activation (EC50, µM) | Nurr1-RXR Heterodimer (DR5) Activation (EC50, µM) |
| This compound (36) | 10.1 ± 1.1 | 0.094 | 0.165 |
| Data from Gal4-Nurr1 hybrid reporter gene assay. |
| Gene Target | Effect of this compound (1 µM) in T98G cells (mRNA fold change) |
| Tyrosine Hydroxylase (TH) | ~ 3.5 |
| VMAT2 | ~ 2.0 |
| Data are approximate values derived from graphical representation in the source publication. |
Experimental Protocols
Protocol 1: In Vitro Nurr1 Agonist Activity Assessment
This protocol describes a reporter gene assay to determine the potency of Nurr1 agonists.
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.
- Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
- After 24 hours, transfect cells using a suitable transfection reagent (e.g., Lipofectamine) with the following plasmids:
- pBIND vector containing the Gal4 DNA-binding domain fused to the Nurr1 ligand-binding domain (Gal4-Nurr1-LBD).
- pG5luc reporter vector containing five Gal4 binding sites upstream of a luciferase reporter gene.
- A control plasmid expressing Renilla luciferase for normalization.
2. Compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 10 pM to 100 µM) or vehicle control (0.1% DMSO).
- Incubate the cells for another 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
"Seed_Cells" [label="Seed HEK293T cells\nin 96-well plate"];
"Transfect" [label="Transfect with\nGal4-Nurr1-LBD, pG5luc,\n& Renilla plasmids"];
"Treat" [label="Treat with\nthis compound\n(serial dilutions)"];
"Incubate" [label="Incubate for 24h"];
"Lyse_and_Read" [label="Lyse cells and measure\nDual-Luciferase activity"];
"Analyze" [label="Normalize Firefly to Renilla\nand calculate EC50"];
"Seed_Cells" -> "Transfect" [label="24h"];
"Transfect" -> "Treat" [label="24h"];
"Treat" -> "Incubate";
"Incubate" -> "Lyse_and_Read";
"Lyse_and_Read" -> "Analyze";
}```
Workflow for the in vitro reporter gene assay. #### Protocol 2: Evaluation in a Human Midbrain Organoid Model of PD
This protocol is based on the methodology used to test this compound in a genetic model of PD (LRRK2 mutation) and can be adapted for alpha-synuclein-based pathologies in organoids.
1. Generation and Maintenance of Midbrain Organoids:
* Generate human midbrain organoids from induced pluripotent stem cells (iPSCs) carrying a disease-relevant mutation (e.g., LRRK2-G2019S) or overexpressing alpha-synuclein, following established protocols.
* Culture the organoids in suspension in appropriate differentiation medium.
2. Compound Treatment:
* At a mature stage (e.g., day 70), treat the organoids with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified period (e.g., 10 days).
3. Analysis of Tyrosine Hydroxylase (TH) Expression:
* Immunofluorescence:
* Fix the organoids in 4% paraformaldehyde.
* Cryoprotect in sucrose (B13894) solution and embed in OCT.
* Cryosection the organoids (e.g., 20 µm sections).
* Perform immunofluorescence staining with an antibody against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
* Counterstain with a nuclear marker like DAPI.
* Image the sections using a confocal microscope.
* Quantify the number of TH-positive neurons or the fluorescence intensity.
* Quantitative PCR (qPCR):
* Harvest the organoids and extract total RNA.
* Synthesize cDNA from the RNA.
* Perform qPCR using primers specific for the TH gene and a suitable housekeeping gene for normalization.
* Calculate the relative expression of TH mRNA.
Protocol 3: Generalized Protocol for Testing in an Alpha-Synuclein Overexpression Rodent Model
This is a proposed protocol based on common practices in the field for evaluating therapeutic compounds in viral vector-based alpha-synuclein overexpression models.
1. Animal Model Generation:
* Use adult male rats or mice (e.g., C57BL/6 mice or Sprague-Dawley rats).
* Perform stereotactic surgery to unilaterally inject an adeno-associated virus (AAV) vector encoding human wild-type alpha-synuclein (AAV-h-aSyn) into the substantia nigra pars compacta (SNc). Use an AAV-GFP vector as a control.
* Allow the animals to recover and for the transgene to express (typically 3-4 weeks).
2. Compound Administration:
* Randomize the animals into treatment and vehicle groups.
* Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage), based on its pharmacokinetic properties. The dosage used for a similar Nurr1 agonist, SA00025, was 30 mg/kg.
* Continue treatment for a predefined period (e.g., 4-8 weeks).
3. Behavioral Assessment:
* Perform a battery of motor tests at baseline and at the end of the treatment period to assess motor deficits. Common tests include:
* Cylinder Test: To assess forelimb use asymmetry.
* Apomorphine- or Amphetamine-Induced Rotation Test: To measure the extent of dopamine depletion.
* Rotarod Test: To evaluate motor coordination and balance.
4. Post-mortem Analysis:
* At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
* Collect the brains and process them for immunohistochemistry.
* Immunohistochemistry:
* Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the SNc and the integrity of their terminals in the striatum.
* Stain for human alpha-synuclein to confirm overexpression and assess aggregation.
* Stain for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers to evaluate neuroinflammation.
* Neurochemical Analysis:
* For a separate cohort of animals, dissect the striatum and substantia nigra to measure levels of dopamine and its metabolites using HPLC.
digraph "AAV_Model_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="AAV-αSynuclein Model Workflow", splines=ortho, rankdir=TB];
node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Stereotactic_Surgery" [label="Stereotactic Injection of\nAAV-h-aSyn into SNc"];
"Expression_Period" [label="Transgene Expression\n(3-4 weeks)"];
"Treatment" [label="Daily Treatment with\nthis compound or Vehicle\n(4-8 weeks)"];
"Behavioral_Testing" [label="Motor Behavior Tests\n(Cylinder, Rotation, etc.)"];
"Post_mortem" [label="Euthanasia & Brain Collection"];
"Analysis" [label="Immunohistochemistry (TH, α-Syn, Iba1)\n& Neurochemistry (Dopamine)"];
"Stereotactic_Surgery" -> "Expression_Period";
"Expression_Period" -> "Treatment";
"Treatment" -> "Behavioral_Testing" [label="During/After Treatment"];
"Behavioral_Testing" -> "Post_mortem";
"Post_mortem" -> "Analysis";
}
Workflow for testing this compound in a rodent model.
Conclusion
This compound is a promising new chemical tool for the pharmacological validation of Nurr1 as a therapeutic target in neurodegenerative diseases. It demonstrates high potency and affinity for Nurr1 and shows efficacy in rescuing a key dopaminergic marker in a human organoid model of Parkinson's disease. The provided protocols offer a framework for its further investigation in both in vitro and in vivo models, including the highly relevant alpha-synuclein overexpression models. Such studies will be crucial in determining its potential as a disease-modifying therapy for Parkinson's disease and related synucleinopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for TH-Positive Neurons Following Nurr1 Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing immunohistochemistry (IHC) to detect Tyrosine Hydroxylase (TH)-positive neurons following treatment with a Nurr1 agonist. The provided information is based on established methodologies and findings from preclinical studies investigating the neuroprotective and neurorestorative effects of Nurr1 agonists in models of dopaminergic neurodegeneration.
Introduction
Nuclear receptor related 1 protein (Nurr1, also known as NR4A2) is a crucial transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons.[1][2] It regulates the expression of several key genes involved in dopamine (B1211576) synthesis and transport, including Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine production.[3][4] Consequently, Nurr1 has emerged as a promising therapeutic target for neurodegenerative disorders like Parkinson's disease (PD), which is characterized by the progressive loss of these neurons.[1][2]
Nurr1 agonists are small molecules that bind to and activate Nurr1, enhancing its transcriptional activity.[2][5] This activation can lead to increased expression of TH and other dopaminergic genes, promoting neuron survival and function.[2][6] Immunohistochemistry for TH is a standard and powerful technique to visualize and quantify dopaminergic neurons and their projections, making it an essential tool for evaluating the efficacy of Nurr1 agonist treatments.[7][8]
This document outlines the signaling pathway of Nurr1, a detailed protocol for TH immunohistochemistry on brain sections, and a summary of expected quantitative outcomes based on published studies.
Nurr1 Signaling Pathway
Nurr1 activation by an agonist initiates a signaling cascade that ultimately enhances the expression of genes critical for the dopaminergic phenotype. As a transcription factor, Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[9] This complex then binds to specific DNA sequences in the promoter regions of target genes to regulate their transcription.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-time PCR Analysis of Nurr1 Target Genes with Agonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related 1 protein (Nurr1, also known as NR4A2) is a crucial transcription factor essential for the development, maintenance, and survival of midbrain dopaminergic (DA) neurons.[1][2][3] Dysregulation of Nurr1 expression and function has been linked to neurodegenerative diseases, most notably Parkinson's disease (PD).[1][2] Consequently, Nurr1 has emerged as a promising therapeutic target for the development of disease-modifying treatments for PD and other dopamine-related CNS disorders.[1][4]
Nurr1 activation, through the use of specific agonists, can modulate the expression of a suite of target genes critical for the dopaminergic phenotype and neuronal function. These target genes include those involved in dopamine (B1211576) synthesis, transport, and metabolism, such as Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), and Aromatic L-amino acid Decarboxylase (AADC).[3][5][6][7] Furthermore, Nurr1 plays a significant role in suppressing neuroinflammation by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[3][8]
This document provides detailed application notes and protocols for the analysis of Nurr1 target gene expression in response to treatment with a novel Nurr1 agonist, referred to herein as "Agonist 9". The provided methodologies will guide researchers through the process of cell culture, agonist treatment, RNA extraction, reverse transcription, and quantitative real-time polymerase chain reaction (qPCR) to accurately assess the efficacy of Agonist 9 in modulating Nurr1 activity.
Data Presentation: Efficacy of Nurr1 Agonists on Target Gene Expression
The following tables summarize representative quantitative data on the fold change in mRNA expression of key Nurr1 target genes following treatment with known Nurr1 agonists. This data is presented as a template for researchers to populate with their own experimental results for Agonist 9. The data shown here is illustrative, based on findings for agonists such as Amodiaquine (AQ) and SA00025.[5][6]
Table 1: Effect of Nurr1 Agonist on Dopaminergic Gene Expression in Neuronal Cells
| Target Gene | Fold Change (Agonist vs. Vehicle) |
| TH (Tyrosine Hydroxylase) | [Insert your data] |
| DAT (Dopamine Transporter) | [Insert your data] |
| VMAT2 (Vesicular Monoamine Transporter 2) | [Insert your data] |
| AADC (Aromatic L-amino acid Decarboxylase) | [Insert your data] |
| c-Ret (GDNF receptor) | [Insert your data] |
Table 2: Effect of Nurr1 Agonist on Inflammatory Gene Expression in Microglia/Astrocytes
| Target Gene | Fold Change (Agonist vs. Vehicle) |
| IL-6 (Interleukin 6) | [Insert your data] |
| TNF-α (Tumor Necrosis Factor-alpha) | [Insert your data] |
| iNOS (Inducible Nitric Oxide Synthase) | [Insert your data] |
Signaling Pathways and Experimental Workflow
Nurr1 Signaling Pathway
The following diagram illustrates the central role of Nurr1 in both promoting dopaminergic neuron function and suppressing neuroinflammation. Agonist 9 is hypothesized to bind to and activate Nurr1, leading to the modulation of its target genes.
Caption: Nurr1 signaling pathway activated by an agonist.
Experimental Workflow for Real-time PCR Analysis
This diagram outlines the key steps involved in the analysis of Nurr1 target gene expression.
Caption: Workflow for qPCR analysis of Nurr1 target genes.
Experimental Protocols
Cell Culture and Treatment with Agonist 9
This protocol is designed for neuronal cell lines (e.g., SH-SY5Y) or microglial/astrocytic cell lines (e.g., BV-2).
-
Materials:
-
Appropriate cell line
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Agonist 9 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach the desired confluency, replace the growth medium with fresh medium containing the desired concentration of Agonist 9 or an equivalent volume of vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
After incubation, proceed immediately to RNA extraction.
-
Total RNA Extraction
This protocol is based on a standard TRIzol or similar reagent-based method.[9][10]
-
Materials:
-
TRIzol reagent or equivalent
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
-
Procedure:
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropyl alcohol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.[11][12]
-
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase (e.g., SuperScript II)
-
Oligo(dT) or random hexamer primers
-
dNTP mix
-
RNase inhibitor
-
RNase-free water
-
-
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA, primers, and dNTPs. Add RNase-free water to the final volume specified by the kit manufacturer.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Real-time PCR (qPCR)
This protocol uses a SYBR Green-based detection method.[9][11][12]
-
Materials:
-
cDNA template
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and instrument
-
-
Procedure:
-
Prepare a master mix for each primer set containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the respective wells. Include no-template controls for each primer set.
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis
The relative quantification of gene expression can be determined using the comparative Ct (ΔΔCt) method.
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Calculate ΔΔCt: For each treated sample, calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
These protocols provide a comprehensive framework for assessing the impact of Agonist 9 on Nurr1 target gene expression. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the evaluation of this novel compound for its therapeutic potential in neurodegenerative diseases.
References
- 1. Frontiers | The transcription factor nurr1 exerts concentration-dependent effects on target genes mediating distinct biological processes [frontiersin.org]
- 2. Transcription factor Nurr1 maintains fiber integrity and nuclear-encoded mitochondrial gene expression in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Nurr1 Agonists for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. pnas.org [pnas.org]
- 6. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 7. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 11. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 12. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Nurr1 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) to identify and characterize novel agonists of the nuclear receptor Nurr1 (Nuclear receptor related 1 protein). Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease.
Introduction to Nurr1 Agonist Screening
The discovery of small molecules that can modulate Nurr1 activity is a key objective in the development of new therapies. High-throughput screening allows for the rapid and efficient testing of large compound libraries to identify potential Nurr1 agonists. The most common HTS approaches for Nurr1 are cell-based reporter gene assays, which measure the transcriptional activity of Nurr1 in response to compound treatment. Other biophysical methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can also be adapted for HTS to study the interaction of Nurr1 with its binding partners.
Key High-Throughput Screening Assays
Several HTS assays can be employed to discover novel Nurr1 agonists. The choice of assay depends on the specific research goals, available resources, and the desired screening scale.
Gal4-Nurr1 Hybrid Reporter Gene Assay
This is the most widely used cell-based assay for screening Nurr1 agonists. It utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor Gal4 fused to the ligand-binding domain (LBD) of Nurr1. This fusion protein, when activated by a Nurr1 agonist, drives the expression of a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activation sequence (UAS).
Full-Length Nurr1 Reporter Gene Assay
This assay uses the full-length Nurr1 protein and a reporter gene construct containing Nurr1 response elements (NBREs) from the promoter of a Nurr1 target gene, such as tyrosine hydroxylase (TH). This setup provides a more physiologically relevant context for assessing agonist activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays can be developed to screen for compounds that modulate the interaction between Nurr1 and its co-regulators, such as RXRα. This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. An agonist could potentially enhance or stabilize the Nurr1-RXRα heterodimer, leading to a change in the FRET signal.
Data Presentation: Quantitative Analysis of Nurr1 Agonists
The following tables summarize the quantitative data for known and recently discovered Nurr1 agonists, providing a benchmark for new screening campaigns.
Table 1: Potency of Known Nurr1 Agonists
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| Amodiaquine | Gal4-Nurr1-LBD Reporter | SK-N-BE(2)C | ~20 | [1] |
| Chloroquine | Gal4-Nurr1-LBD Reporter | SK-N-BE(2)C | ~50 | [1] |
| Glafenine | Gal4-Nurr1-LBD Reporter | SK-N-BE(2)C | >100 | [1] |
| Compound 5o | Gal4-Nurr1-LBD Reporter | HEK293T | 3 | [2] |
| Compound 13 | Gal4-Nurr1-LBD Reporter | HEK293T | 3 | [2] |
| Compound 36 | Gal4-Nurr1-LBD Reporter | HEK293T | 0.09 | [3] |
| Vidofludimus | Gal4-Nurr1-LBD Reporter | HEK293T | 0.4 | [4] |
| De Novo Design 7 | Gal4-Nurr1-LBD Reporter | HEK293T | 0.07 | [5] |
Table 2: Binding Affinity of Nurr1 Agonists
| Compound | Assay Type | Kd (µM) | Reference |
| Chloroquine (³H-labeled) | Radioligand Binding | 0.27 | [1] |
| Amodiaquine (unlabeled) | Competition Binding (Ki) | 0.246 | [1] |
| Chloroquine (unlabeled) | Competition Binding (Ki) | 0.088 | [1] |
| Compound 5o | Isothermal Titration Calorimetry | 0.5 | [2] |
| Compound 5r | Isothermal Titration Calorimetry | 3.2 | [2] |
| Compound 5v | Isothermal Titration Calorimetry | 16 | [2] |
| Compound 13 | Isothermal Titration Calorimetry | 1.5 | [2] |
| Compound 36 | Isothermal Titration Calorimetry | 0.17 | [3] |
| Vidofludimus | Isothermal Titration Calorimetry | 0.7 | [4] |
| De Novo Design 7 | Isothermal Titration Calorimetry | 0.14 | [5] |
Experimental Protocols
Protocol 1: Gal4-Nurr1 Hybrid Reporter Gene Assay
This protocol details the steps for performing a high-throughput screen for Nurr1 agonists using a Gal4-Nurr1 hybrid reporter gene assay in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine LTX and PLUS Reagent
-
pFA-CMV-Nurr1-LBD (expression vector for Gal4-DBD-Nurr1-LBD fusion protein)
-
pFR-Luc (reporter vector with Gal4 UAS-driven firefly luciferase)
-
pRL-SV40 (control vector with SV40 promoter-driven Renilla luciferase)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Compound library
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells to 70-80% confluency.
-
Trypsinize and resuspend cells in DMEM.
-
Seed 2 x 10^4 cells per well in a 96-well plate (adjust for 384-well format).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Transfection:
-
For each well, prepare a DNA-PLUS reagent mix in Opti-MEM:
-
50 ng pFA-CMV-Nurr1-LBD
-
50 ng pFR-Luc
-
5 ng pRL-SV40
-
0.5 µL PLUS Reagent
-
-
Incubate for 5-15 minutes at room temperature.
-
Add 0.5 µL of Lipofectamine LTX to the DNA mix.
-
Incubate for 25 minutes at room temperature to form transfection complexes.
-
Aspirate media from cells and add 50 µL of fresh Opti-MEM.
-
Add 10 µL of the transfection complex to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of library compounds in assay medium (e.g., Opti-MEM).
-
After the transfection incubation, add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and Dual-Glo Luciferase Assay reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and firefly luciferase signal stabilization.
-
Measure firefly luminescence using a plate reader.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot dose-response curves and calculate EC50 values for hit compounds.
-
Protocol 2: Full-Length Nurr1 Reporter Gene Assay
This protocol describes a reporter assay using the full-length Nurr1 protein and a Nurr1-responsive promoter.
Materials:
-
Human neuroblastoma SK-N-BE(2)C cells
-
pCMV-Nurr1 (full-length human Nurr1 expression vector)
-
p4xNBRE-Luc (reporter vector with four copies of the NGFI-B responsive element from the tyrosine hydroxylase promoter driving luciferase expression)
-
pRL-SV40 (control vector)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed SK-N-BE(2)C cells in a 96-well plate as described for HEK293T cells.
-
-
Transfection:
-
Prepare a DNA mix in Opti-MEM containing:
-
50 ng pCMV-Nurr1
-
50 ng p4xNBRE-Luc
-
5 ng pRL-SV40
-
-
Follow the transfection procedure as outlined in Protocol 1.
-
-
Compound Treatment:
-
Treat cells with compounds as described in Protocol 1.
-
-
Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay and data analysis as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway
Nurr1 plays a crucial role in the development and function of midbrain dopaminergic neurons.[6] It can be regulated by various signaling pathways and post-translational modifications.[7][8] Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[6] The Nurr1/RXRα heterodimer is of particular interest as it can be activated by RXR ligands.[6] Upon activation, Nurr1 binds to NBREs in the promoter regions of its target genes, including those involved in dopamine (B1211576) synthesis and transport, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT). Nurr1 activity is also modulated by interactions with co-activators and co-repressors.
Caption: Nurr1 signaling pathway illustrating its regulation and downstream effects.
Experimental Workflow for Nurr1 Agonist HTS
The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify novel Nurr1 agonists.
Caption: High-throughput screening workflow for the discovery of Nurr1 agonists.
Logical Relationship of HTS Assay Components
The diagram below outlines the logical relationship between the key components of the Gal4-Nurr1 hybrid reporter gene assay.
Caption: Logical flow of the Gal4-Nurr1 hybrid reporter gene assay.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of a Novel Nurr1-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Neuroprotection through Lentiviral-Mediated Nurr1 Overexpression and Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor-related 1 protein (Nurr1), also known as NR4A2, is a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its dysregulation has been implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease, making it a promising therapeutic target.[3][4] Strategies to augment Nurr1 activity, such as genetic overexpression and pharmacological activation with agonists, are being actively investigated for their neuroprotective potential.[5][6]
These application notes provide detailed protocols for researchers to effectively utilize lentiviral vectors for Nurr1 overexpression in cell culture models and to assess the synergistic effects of combining this approach with a potent Nurr1 agonist. The provided methodologies and data presentation formats are intended to guide the design and execution of experiments aimed at exploring Nurr1-based therapeutic strategies.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of Nurr1 overexpression and agonist treatment on key dopaminergic and inflammatory markers.
Table 1: Effect of Lentiviral-Nurr1 Overexpression on Dopaminergic Gene Expression in Stem Cells
| Treatment Group | Nurr1 Expression (Fold Change) | Lmx1a Expression (Fold Change) | Lmx1b Expression (Fold Change) | Foxa2 Expression (Fold Change) | Girk2 Expression (Fold Change) |
| Control (Empty Vector) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Lentiviral-Nurr1 | 3.5 | 2.8 | 2.5 | 1.8 | 3.2 |
| Neonatal Rat Brain Extract (NRBE) | 1.5 | 3.2 | 2.9 | 3.5 | 3.8 |
| Lentiviral-Nurr1 + NRBE | 4.2 | 4.5 | 4.1 | 4.8 | 5.5* |
*p < 0.05 compared to control. Data adapted from a study on P19 stem cells, showing the synergistic effect of Nurr1 overexpression and natural inducers on dopaminergic gene expression.[1]
Table 2: Efficacy of Nurr1 Agonists in Activating Nurr1-Dependent Transcription
| Agonist | EC50 (µM) | Maximum Fold Activation | Cell Type |
| Amodiaquine (AQ) | ~20 | ~15 | HEK293T |
| Chloroquine (CQ) | ~50 | ~10 | HEK293T |
| Vidofludimus | 0.4 ± 0.2 | >3 | HEK293T |
| Agonist "7" | 0.14 (Kd) | >2.5 | HEK293T |
EC50 values represent the concentration of agonist required to achieve 50% of the maximal response. Kd represents the dissociation constant. Data compiled from multiple studies on synthetic Nurr1 agonists.[7][8][9]
Table 3: Effect of Nurr1 Agonist Treatment on Pro-inflammatory Gene Expression in Microglia
| Treatment Group | IL-1β Expression (Fold Change) | TNF-α Expression (Fold Change) | iNOS Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (10 ng/mL) | 15.2 | 12.8 | 20.5 |
| LPS + Amodiaquine (10 µM) | 8.1 | 6.5 | 10.2 |
| LPS + Amodiaquine (15 µM) | 4.3 | 3.1 | 5.1 |
| LPS + Amodiaquine (20 µM) | 1.9 | 1.5 | 2.3* |
*p < 0.05 compared to LPS alone. Data adapted from a study on the anti-inflammatory effects of the Nurr1 agonist Amodiaquine in primary microglia.[7]
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Particles for Nurr1 Overexpression
This protocol outlines the steps for generating lentiviral particles containing the human Nurr1 gene.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with Nurr1 cDNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In "Tube A", dilute the packaging plasmids and the Nurr1 transfer plasmid in 500 µL of Opti-MEM.
-
In "Tube B", dilute the transfection reagent in 500 µL of Opti-MEM.
-
Incubate both tubes at room temperature for 5 minutes.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection:
-
Carefully add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Virus Harvest:
-
After 48 hours, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
-
Virus Titer Determination (Optional but Recommended): Determine the viral titer using a commercially available p24 ELISA kit or by transducing a cell line with a fluorescent reporter and counting the fluorescent colonies.
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells for Nurr1 Overexpression
This protocol describes the transduction of a target cell line (e.g., SH-SY5Y neuroblastoma cells) with the produced Nurr1-expressing lentivirus.
Materials:
-
Target cells (e.g., SH-SY5Y)
-
High-titer Nurr1 lentiviral stock
-
Complete growth medium for the target cell line
-
Polybrene (hexadimethrine bromide)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the growth medium from the cells.
-
Prepare the transduction medium by adding the desired amount of lentiviral supernatant and Polybrene (final concentration of 4-8 µg/mL) to fresh complete growth medium. The Multiplicity of Infection (MOI) should be optimized for each cell line.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin antibiotic selection 48-72 hours post-transduction.
-
Analysis of Nurr1 Overexpression: After 72 hours, or once selection is complete, verify Nurr1 overexpression by Western blot or qRT-PCR.
Protocol 3: Treatment of Nurr1-Overexpressing Cells with Agonist 9
This protocol details the treatment of the engineered cells with a Nurr1 agonist to study synergistic effects.
Materials:
-
Nurr1-overexpressing cells and control cells (from Protocol 2)
-
Nurr1 Agonist 9 (or a representative agonist like Amodiaquine)
-
Complete growth medium
-
DMSO (vehicle for agonist)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, antibodies for Western blot)
Procedure:
-
Cell Plating: Plate the Nurr1-overexpressing and control cells at the desired density for the intended downstream analysis (e.g., RNA extraction, protein lysate preparation).
-
Agonist Preparation: Prepare a stock solution of Agonist 9 in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of Agonist 9 or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Downstream Analysis:
-
Gene Expression Analysis: Harvest the cells, extract total RNA, and perform qRT-PCR to analyze the expression levels of Nurr1 and its target genes (e.g., Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2)).
-
Protein Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of Nurr1 and its downstream targets.
-
Functional Assays: Conduct relevant functional assays, such as assessing cell viability in the presence of a neurotoxin (e.g., 6-OHDA or MPP+).
-
Visualizations
Caption: Experimental workflow for lentiviral-mediated Nurr1 overexpression and agonist treatment.
Caption: Simplified Nurr1 signaling pathway illustrating agonist activation and downstream targets.
References
- 1. Synergistic Effects of Combined Nurr1 Overexpression and Natural Inducers on the More Efficient Production of Dopaminergic Neuron-Like Cells From Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lentiviral-mediated Nurr1 genetic engineering mesenchymal stem cells protect dopaminergic neurons in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lentiviral-mediated Nurr1 genetic engineering mesenchymal stem cells protect dopaminergic neurons in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nurr1 Agonist In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with Nurr1 agonists in in vivo experiments, with a specific focus on "Nurr1 agonist 9".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound shows potent activity in vitro, but I'm not observing the expected effects in my in vivo model. What are the potential reasons for this discrepancy?
A lack of correlation between in vitro and in vivo results is a common challenge in drug development.[1][2][3] Several factors, broadly categorized under pharmacokinetics (PK) and pharmacodynamics (PD), could be contributing to this issue.
Pharmacokinetic (PK) Issues:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. Factors influencing this include the route of administration, the drug's solubility, and its permeability across biological membranes.[4][5]
-
Rapid Metabolism: The agonist could be quickly metabolized, primarily by liver enzymes like the cytochrome P450 system, into inactive forms.[1][6][7] This prevents the compound from reaching its target at a sufficient concentration.
-
Inefficient Distribution to the Target Tissue: The agonist may not effectively cross the blood-brain barrier (BBB) or distribute to the specific brain regions where Nurr1 is expressed. While this compound is reported to be permeable to the human brain endothelial cell barrier, in vivo BBB passage can be more complex.[8]
-
High Plasma Protein Binding: The compound might bind extensively to plasma proteins, reducing the concentration of the free, active drug available to engage with the Nurr1 target.[4][5]
-
Rapid Excretion: The agonist may be quickly cleared from the body by the kidneys or other excretory organs.[4]
Pharmacodynamic (PD) and Experimental Design Issues:
-
Insufficient Target Engagement: The concentration of the agonist reaching the Nurr1 receptor in the target tissue may be below the level required for a therapeutic effect, even if the compound is present in the circulation.
-
Off-Target Effects: The agonist might interact with other biological molecules, leading to unexpected or counteracting effects.
-
Animal Model Suitability: The chosen animal model may not accurately replicate the human disease pathology or the specific role of Nurr1 in that condition. It has been noted that some preclinical models may be more suitable than others for evaluating Nurr1 agonists.[9]
-
Dosing Regimen: The dose, frequency, and duration of treatment may not be optimal for achieving the desired in vivo effect.
-
Formulation and Vehicle: The formulation of the agonist and the vehicle used for administration can significantly impact its solubility, stability, and absorption.[6][10]
Q2: How can I systematically troubleshoot the lack of in vivo activity of my Nurr1 agonist?
A stepwise approach is recommended to identify the root cause of the issue. The following workflow can guide your investigation.
Troubleshooting workflow for unexpected in vivo results.
Q3: What are the key in vitro properties of this compound?
Understanding the in vitro profile of this compound is crucial for designing and interpreting in vivo studies.
| Parameter | Value | Description | Reference |
| EC50 | 0.090 µM | The concentration at which the agonist produces 50% of its maximal response. | [8] |
| Kd | 0.17 µM | The equilibrium dissociation constant, indicating the affinity of the agonist for the Nurr1 receptor. | [8] |
| Homodimer Activation (NurRE) | EC50 = 0.094 µM | Activation of the Nurr1 homodimer. | [8] |
| Heterodimer Activation (DR5) | EC50 = 0.165 µM | Activation of the Nurr1-RXR heterodimer. | [8] |
| Cellular Activity | Induces tyrosine hydroxylase (TH) expression in an organoid Parkinson's disease model. | Demonstrates target engagement and downstream effects in a cellular context. | [8] |
| Permeability | Permeable across the human brain endothelial cell barrier. | Suggests potential for central nervous system activity. | [8] |
Q4: Can you provide a diagram of the Nurr1 signaling pathway?
Nurr1 is a nuclear receptor that functions as a transcription factor, playing a critical role in the development and maintenance of dopaminergic neurons.[11][12] Its activity can be modulated by various signaling pathways and it can function as both a monomer and as a heterodimer with the retinoid X receptor (RXR).
Simplified Nurr1 signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the concentration of this compound in plasma and brain tissue over time following administration.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Compound Administration: Administer this compound at a defined dose and route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture. Euthanize the animals and harvest brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Protocol 2: In Vivo Target Engagement Study (Gene Expression Analysis)
Objective: To assess whether this compound modulates the expression of known Nurr1 target genes in the brain.
Methodology:
-
Animal Model and Dosing: Use a relevant animal model and administer this compound for a specified duration (e.g., single dose or multiple days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and dissect the brain region of interest (e.g., substantia nigra, striatum).
-
RNA Extraction: Isolate total RNA from the brain tissue using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for Nurr1 target genes (e.g., Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2)).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression in the treated group compared to the vehicle-treated control group using the ΔΔCt method. A significant increase in the expression of these genes would indicate target engagement.[13]
References
- 1. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 7. Drug metabolism - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
Potential off-target effects of Nurr1 agonist 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Nurr1 agonist 9. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of this compound?
This compound is a potent activator of the nuclear receptor Nurr1 (also known as NR4A2). It has been shown to activate both the Nurr1 homodimer and the Nurr1-RXR heterodimer.[1] The primary therapeutic goal of Nurr1 agonists is to enhance the expression of genes involved in the development, maintenance, and protection of dopaminergic neurons, making it a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[2][3][4]
Q2: Why is it crucial to investigate the potential off-target effects of this compound?
While this compound is designed to be a selective activator of Nurr1, like most small molecules, it has the potential to interact with unintended biological targets.[5][6] These off-target interactions can lead to unexpected experimental results, confounding data interpretation, and potentially adverse effects in preclinical and clinical studies. Early identification of off-target effects is a critical step in drug discovery to reduce safety-related attrition rates.[5][6] For instance, the early Nurr1 agonist amodiaquine (B18356) was found to have multiple cellular effects beyond Nurr1 activation, including autophagy inhibition and induction of endoplasmic reticulum stress.[7]
Q3: What are the initial steps to assess the potential off-target profile of this compound?
A tiered approach is recommended. Start with computational (in silico) predictions and then move to in vitro experimental validation.
-
In Silico Profiling: Utilize computational tools for an Off-Target Safety Assessment (OTSA) to predict potential interactions with a broad range of biological targets.[5][6] These methods use ligand-based and structure-based approaches to screen against large databases of known protein structures and compound activities.
-
In Vitro Screening: A common starting point is to screen the compound against a panel of receptors, ion channels, and enzymes. Radioligand binding assays are a standard method for this initial broad screening.[5]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
You observe a cellular phenotype that is not consistent with the known functions of Nurr1 activation.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model. This can be done by measuring the upregulation of known Nurr1 target genes, such as Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), using qPCR.[2][8]
-
Perform a Rescue Experiment: To confirm that the observed phenotype is due to an off-target effect, a "rescue" experiment can be performed. This involves re-introducing the target gene in a form that is resistant to knockdown, or using a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.[9]
-
Broad Off-Target Screening: If on-target engagement is confirmed and the phenotype persists, a broader off-target screening approach is warranted. This could involve:
-
Kinase Profiling: Screen against a panel of kinases, as the ATP-binding pocket is conserved across many kinases, making them common off-targets for small molecules.[9]
-
Proteome-wide Analysis: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify direct protein targets of the compound in an unbiased manner within a cellular context.[9]
-
Issue 2: Inconsistent Results Between Different In Vitro Assays
You observe potent Nurr1 activation in a reporter gene assay, but weaker or no activity in a functional assay measuring a downstream biological effect.
Possible Cause: The discrepancy could arise from off-target effects that interfere with the downstream signaling pathway being measured in the functional assay.
Troubleshooting Steps:
-
Signaling Pathway Analysis: Investigate if this compound affects signaling pathways that might counteract the intended Nurr1-mediated effect. Phospho-proteomics arrays can provide a broad overview of changes in phosphorylation events within the cell upon treatment.[10]
-
Dose-Response Analysis: Perform a careful dose-response analysis in both assays. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect, which can be revealed by comparing the dose-response curves.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound.[7] This negative control can help differentiate between on-target and non-specific or off-target effects.
Data Presentation
Table 1: Hypothetical Off-Target Screening Results for this compound
This table summarizes hypothetical data from a broad off-target screening panel.
| Target Class | Assay Type | Number of Targets Screened | Significant Hits (>50% inhibition at 10 µM) |
| Kinases | Radiometric | 468 | Kinase X, Kinase Y |
| GPCRs | Radioligand Binding | 70 | GPCR Z |
| Ion Channels | Electrophysiology | 45 | Ion Channel A |
| Nuclear Receptors | Reporter Gene Assay | 48 | Nurr1 (On-target), NR4A1 (Nur77), NR4A3 (NOR1) |
Table 2: Hypothetical Selectivity Profile of this compound against Related Nuclear Receptors
This table presents a more detailed look at the selectivity against closely related nuclear receptors.
| Target | EC50 (µM) | Fold Selectivity vs. Nurr1 |
| Nurr1 (NR4A2) | 0.090[1] | 1 |
| Nur77 (NR4A1) | 1.4[2] | 15.6 |
| NOR1 (NR4A3) | 1.3[2] | 14.4 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to assess the direct binding of this compound to its target protein in a cellular environment.[9]
-
Cell Treatment: Incubate cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells to release the proteins and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Nurr1 protein at each temperature point using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, leading to a higher melting temperature.
Protocol 2: Kinase Panel Screening
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target kinase inhibition.
-
Assay Preparation: Prepare assay plates containing the individual kinases, their respective substrates, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the assay wells. Include a positive control inhibitor and a vehicle control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a specified time at the optimal temperature.
-
Detection: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the controls.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Overcoming poor bioavailability of Nurr1 agonist 9 in mice
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo application of Nurr1 agonists, particularly concerning poor bioavailability in mouse models.
Frequently Asked Questions (FAQs)
Q1: My Nurr1 agonist shows excellent in vitro potency but fails to demonstrate efficacy in vivo. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For Nurr1 agonists, this can often be attributed to poor pharmacokinetic properties, with low bioavailability being a primary culprit. Other factors include rapid metabolism, poor penetration of the blood-brain barrier, or off-target effects. It is crucial to systematically evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What is "poor bioavailability" and how does it affect my experiments?
A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. Poor oral bioavailability means that only a small portion of the ingested dose is absorbed into the bloodstream, leading to sub-therapeutic concentrations at the target site (e.g., the brain for neurodegenerative diseases). This can result in a lack of efficacy in animal models, even at high doses.
Q3: I am working with a Nurr1 agonist, "compound 9," and suspect it has poor bioavailability. What is known about this specific agonist?
A3: The designation "compound 9" has appeared in several publications related to Nurr1 agonist development. In one instance, a de novo designed compound "9" was reported to be inactive as a Nurr1 agonist.[1] In another study, a compound "9" derived from the deconstruction of a more complex molecule showed weak to no Nurr1 activation.[2] Therefore, before troubleshooting bioavailability, it is critical to confirm the in vitro potency and on-target activity of your specific "Nurr1 agonist 9." If the compound is indeed active in vitro, its poor in vivo performance is likely a pharmacokinetic issue that can be addressed with the strategies outlined below.
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides a systematic approach to identifying and resolving bioavailability issues with Nurr1 agonists in mice.
Step 1: Physicochemical Characterization
A thorough understanding of your compound's physical and chemical properties is the first step in diagnosing bioavailability problems.
-
Solubility: Poor aqueous solubility is a primary reason for low bioavailability. Determine the solubility of your Nurr1 agonist in physiologically relevant media (e.g., simulated gastric and intestinal fluids).
-
Permeability: The ability of the compound to cross the intestinal epithelium is another critical factor. This can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
LogP: The lipophilicity of a compound, measured by its octanol-water partition coefficient (LogP), influences both its solubility and permeability. An optimal LogP range is typically sought for oral drugs.
Step 2: Formulation Strategies
If your Nurr1 agonist has poor solubility, various formulation strategies can be employed to enhance its dissolution and absorption.
-
Lipid-Based Formulations: These are a common and effective way to improve the bioavailability of poorly soluble drugs.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3] This enhances drug solubilization and absorption.
-
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.[5]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate. Techniques include micronization and nanomilling.[5][6]
Step 3: In Vivo Pharmacokinetic Studies
Once a suitable formulation is developed, a pharmacokinetic (PK) study in mice is necessary to determine if bioavailability has been improved.
-
Study Design: A typical PK study involves administering the formulated Nurr1 agonist to a cohort of mice (usually via oral gavage) and collecting blood samples at various time points. A parallel cohort receiving an intravenous (IV) administration of the compound is often included to determine absolute bioavailability.
-
Data Analysis: Plasma concentrations of the drug are measured using a sensitive analytical method, such as LC-MS/MS. Key PK parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Half-life of the drug in plasma.
-
F (%): Absolute bioavailability, calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Quantitative Data from Published Studies
The following table summarizes pharmacokinetic data for a potent Nurr1 agonist, compound 29, in rats, which can serve as a useful reference.
| Compound | Species | Dose (p.o.) | Cmax (µM) | t1/2 (h) | Bioavailability (%) | Reference |
| 29 | Rat | 5 mg/kg | 56 | 4.4 | 89 | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Formulation Preparation: Prepare the Nurr1 agonist in the chosen vehicle (e.g., a SEDDS formulation). Ensure the final formulation is homogenous and the drug is fully dissolved or suspended.
-
Animal Handling: Acclimatize mice to the experimental conditions. Fast the animals overnight before dosing, but allow free access to water.
-
Dosing: Administer the formulation orally using a gavage needle. The volume administered should be appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
Protocol 2: Analysis of Plasma Samples by LC-MS/MS
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the drug.
-
Chromatographic Separation: Use a suitable HPLC or UPLC column to separate the drug from other components in the sample.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the drug.
-
Data Analysis: Generate a standard curve using known concentrations of the drug and use it to determine the concentration in the unknown plasma samples.
Visualizations
Nurr1 Signaling Pathway
Caption: Simplified Nurr1 signaling pathway.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for addressing poor bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nurr1 agonist 9 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nurr1 agonist 9. The information is designed to address common challenges, with a focus on solubility issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[1][2] Here are several steps you can take to address this:
-
Decrease the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay. Many discovery compounds have low aqueous solubility, sometimes less than 10 µM.[3][4]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration in the final solution (up to 0.5%) might be necessary to maintain solubility.[1] However, it is crucial to perform a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results, as DMSO can have biological effects.[1][5][6]
-
Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock in a smaller volume of media, then add this intermediate dilution to the final volume. Gently vortex or triturate during dilution.
-
Use a Co-solvent: Consider using a co-solvent system. Solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can sometimes improve the solubility of highly insoluble compounds when used in combination with water.[4]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the physiological tolerance of your cells to find the optimal range for your molecule's solubility.
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q3: How should I prepare and store my stock solutions of this compound in DMSO?
A3: Proper preparation and storage are critical to maintain the integrity and stability of your this compound stock solution.
-
Initial Dissolution: To prepare a high-concentration stock solution, dissolve the compound in 100% anhydrous DMSO.[1] Sonication can be an effective method to aid dissolution and reduce aggregation.[7]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Freeze-thaw cycles can lead to compound precipitation as more stable, less soluble polymorphs may form.[8]
-
Moisture Prevention: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of your compound over time.[8] Use desiccated storage and ensure vials are tightly sealed.
Q4: Are there any alternative solvents to DMSO for dissolving this compound?
A4: Yes, if your compound is insoluble in DMSO or if you are concerned about its effects on your assay, you can consider other solvents. Some alternatives include:
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties.[9]
-
N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent.
-
Cyrene™ (dihydrolevoglucosenone): A greener alternative to DMSO with comparable solvation properties and potentially lower toxicity in some contexts.[5][6][10][11]
-
Ethanol: Can be used for some compounds, but its volatility and potential effects on cells need to be considered.
When switching solvents, it is essential to perform thorough validation to ensure the new solvent does not interfere with your assay or the stability of the compound.
Troubleshooting Guide: Solubility of this compound
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Table 1: Troubleshooting Workflow for this compound Precipitation
| Step | Action | Expected Outcome | Next Steps if Unsuccessful |
| 1 | Visual Inspection | Confirm precipitation (cloudiness, visible particles). | Proceed to Step 2. |
| 2 | Centrifugation | Pellet the precipitate to confirm it is the compound. | Proceed to Step 3. |
| 3 | Reduce Final Concentration | Prepare a new dilution at a lower final concentration (e.g., 50% of the original). | If precipitation persists, proceed to Step 4. |
| 4 | Optimize DMSO Concentration | Prepare dilutions with slightly higher final DMSO concentrations (e.g., 0.2%, 0.5%), including vehicle controls. | If precipitation persists or cell toxicity is observed, proceed to Step 5. |
| 5 | Modify Dilution Method | Use a serial dilution method in the aqueous buffer. | If precipitation persists, proceed to Step 6. |
| 6 | Test Alternative Solvents | Prepare a new stock solution in an alternative solvent (e.g., DMF, Cyrene™) and repeat the dilution. | If all else fails, consider compound reformulation or synthesis of a more soluble analog. |
Quantitative Data Summary
Table 2: Example Solubility of Various Nurr1 Agonists
| Compound | Solvent | Solubility (mM) | Source |
| Amodiaquine | DMSO | ≥ 20 | [12] |
| Chloroquine | DMSO | ≥ 20 | [12] |
| Vidofludimus Calcium | DMSO | ~50 | [13] |
| Nurr1 Agonist 14 | DMSO | Not specified | [14] |
| This compound (Hypothetical) | DMSO | 10 | Internal Data |
| This compound (Hypothetical) | PBS (pH 7.4) | <0.01 | Internal Data |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Visual Inspection and Measurement: Visually inspect each well for precipitation. For a quantitative measurement, use a nephelometer or a plate reader capable of measuring light scattering to determine the concentration at which precipitation occurs.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for kinetic solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
Nurr1 agonist 9 degradation and half-life in plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nurr1 agonist analogs.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma half-life of Nurr1 agonist analogs?
The plasma half-life of Nurr1 agonist analogs can vary significantly based on their chemical structure. For example, a potent Nurr1 agonist, compound 29, demonstrated a favorable pharmacokinetic profile in rats with a half-life of 4.4 hours. However, other analogs, such as compound 36, have been noted to have low metabolic stability, suggesting a shorter half-life. It is crucial to determine the specific pharmacokinetic parameters for each analog experimentally.
Q2: What are the primary degradation pathways for Nurr1 agonist analogs in plasma?
The degradation of Nurr1 agonist analogs in plasma is primarily due to metabolic processes in the liver. While specific pathways are compound-dependent, analogs sharing structural similarities with compounds like amodiaquine (B18356), a known Nurr1 agonist, may undergo similar metabolic transformations. The primary routes of metabolism for amodiaquine involve N-dealkylation mediated by cytochrome P450 enzymes (CYPs), particularly CYP2C8. This process results in the formation of active metabolites, such as desethylamodiaquine.
Q3: My Nurr1 agonist appears to be unstable in my in vitro assay. What are the potential causes?
Instability of a Nurr1 agonist in an in vitro setting can be attributed to several factors, including enzymatic degradation by components in the assay medium (e.g., serum esterases if the compound has an ester moiety), chemical instability at the experimental pH or temperature, or adsorption to plasticware. Refer to the troubleshooting guides below for specific issues related to plasma and microsomal stability assays.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for a representative Nurr1 agonist analog. Note: As "Nurr1 agonist 9" is a placeholder, data for a well-characterized agonist (compound 29) is presented as an example.
| Parameter | Value | Species | Route of Administration |
| **Half-Life (t |
Technical Support Center: Adjusting for Nurr1 Agonist Batch-to-Batch Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nurr1 agonists. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in your experiments. Consistent and reproducible data is paramount, and this guide will equip you with the necessary knowledge and protocols to validate new batches of Nurr1 agonists and troubleshoot inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (e.g., EC50) of a new batch of our Nurr1 agonist compared to the previous one. What are the potential causes?
A1: Batch-to-batch variability is a frequent challenge when working with synthetic small molecules. Several factors can contribute to these discrepancies:
-
Purity of the Compound: The most common cause is a difference in the purity of the agonist between batches. Even small amounts of impurities can interfere with the assay or compete with the agonist for binding to Nurr1, leading to altered activity.
-
Presence of Isomers: The synthesis may have produced different ratios of stereoisomers (enantiomers or diastereomers), of which only one may be active.
-
Residual Solvents or Salts: Different batches might contain varying amounts of residual solvents or have been prepared as different salt forms, affecting the calculated molecular weight and, consequently, the accuracy of concentration determination.
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of the agonist, reducing its effective concentration.
-
Inaccurate Concentration: The stated concentration of the supplied compound may be inaccurate. It is crucial to independently verify the concentration of your stock solutions.
Q2: What are the essential quality control (QC) steps we should perform on every new batch of a Nurr1 agonist before starting our experiments?
A2: To ensure the reliability and reproducibility of your experiments, it is highly recommended to perform in-house validation of each new batch of a Nurr1 agonist. The essential QC steps include:
-
Identity Confirmation: Verify that the compound is indeed the correct Nurr1 agonist. This is typically done using mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.[1]
-
Purity Assessment: Determine the purity of the compound. High-performance liquid chromatography (HPLC) is the gold standard for assessing purity by separating the main compound from any impurities.[1]
-
Accurate Concentration Determination: Do not solely rely on the concentration provided by the supplier. It is best practice to accurately determine the concentration of your stock solution. This can be achieved using quantitative NMR (qNMR) or UV-Vis spectroscopy if the compound has a known extinction coefficient.[2][3]
-
Functional Validation: Confirm the biological activity of the new batch in a well-established in vitro assay, such as a Nurr1 reporter gene assay. This will provide a functional confirmation of the agonist's potency (e.g., EC50).
Q3: What level of purity is considered acceptable for a Nurr1 agonist in a research setting?
A3: The acceptable purity level depends on the intended application. For most in vitro cell-based assays and biochemical experiments, a purity of >95% is often considered sufficient. However, for sensitive assays or in vivo studies in animal models, a much higher purity of >98% or even >99% is recommended to minimize off-target effects and ensure accurate interpretation of the results.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., reporter gene assay, target gene expression).
This is a common issue that can often be traced back to the integrity and handling of the Nurr1 agonist.
-
Potential Cause: Degradation of the agonist in solution.
-
Troubleshooting Steps:
-
-
Potential Cause: Poor solubility of the agonist.
-
Troubleshooting Steps:
-
Visually inspect your stock and working solutions for any precipitation.
-
Determine the optimal solvent for your agonist and the concentration range in which it remains fully dissolved.
-
If using aqueous buffers, ensure the pH is compatible with the compound's stability and solubility.
-
-
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure consistent cell density and passage number between experiments.
-
Maintain a consistent concentration of serum in the cell culture media, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Standardize incubation times and temperatures.
-
-
Issue 2: Discrepancy between the expected and observed binding affinity in biochemical assays (e.g., ITC, Thermal Shift Assay).
-
Potential Cause: Inaccurate protein or ligand concentration.
-
Troubleshooting Steps:
-
Accurately determine the concentration of both the Nurr1 protein and the agonist solution immediately before the experiment.
-
For the agonist, use methods like qNMR or UV-Vis spectroscopy.
-
For the protein, use a reliable method such as a Bradford or BCA assay, or UV absorbance at 280 nm with the correct extinction coefficient.
-
-
-
Potential Cause: Inactive protein.
-
Troubleshooting Steps:
-
Ensure that the purified Nurr1 protein is properly folded and active.
-
Perform quality control on the protein preparation, for example, by circular dichroism or a functional assay with a known ligand.
-
-
-
Potential Cause: Buffer mismatch between the protein and ligand solutions in ITC.
Data Presentation
Table 1: Recommended Quality Control Parameters for a New Batch of Nurr1 Agonist
| Parameter | Method | Recommended Specification |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. |
| ¹H and ¹³C NMR | The spectra should be consistent with the expected chemical structure. | |
| Purity | HPLC | >95% for in vitro studies; >98% for in vivo studies.[1] |
| Concentration | qNMR or UV-Vis Spectroscopy | Accurately determined and used for all subsequent dilutions. |
| Biological Activity | Nurr1 Reporter Gene Assay | EC50 value should be within an acceptable range of previously validated batches. |
Table 2: Representative Potency of Known Nurr1 Agonists
| Agonist | Assay Type | Potency (EC50/Kd) | Reference |
| Amodiaquine (B18356) (AQ) | Gal4-Nurr1 Hybrid Reporter | ~20-36 µM | [6] |
| Vidofludimus | Gal4-Nurr1 Hybrid Reporter | 0.4 ± 0.2 µM | [7][8] |
| Agonist '1' | Gal4-Nurr1 Hybrid Reporter | 0.4 µM | [9] |
| Agonist '7' | Gal4-Nurr1 Hybrid Reporter | 0.07 µM | [9] |
| Compound '36' | Gal4-Nurr1 Hybrid Reporter | 0.04 ± 0.01 µM | [10] |
| Compound '5o' | Gal4-Nurr1 Hybrid Reporter | 3 µM | [6] |
| Compound '5o' | Isothermal Titration Calorimetry (ITC) | 0.5 µM (Kd) | [6] |
| Compound '13' | Gal4-Nurr1 Hybrid Reporter | 3 µM | [6] |
| Compound '13' | Isothermal Titration Calorimetry (ITC) | 1.5 µM (Kd) | [6] |
Experimental Protocols
A crucial step in managing batch-to-batch variability is the consistent application of standardized experimental protocols for compound validation. Below are detailed methodologies for key experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh a small amount of the Nurr1 agonist (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., DMSO) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a typical starting point.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the Nurr1 agonist as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation:
-
Dilute the Nurr1 agonist stock solution to an appropriate concentration for MS analysis (typically in the low µM range) in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical m/z of the expected molecular ion of the Nurr1 agonist.
-
Protocol 3: Concentration Determination by UV-Vis Spectroscopy
-
Prerequisite: The molar extinction coefficient (ε) of the Nurr1 agonist at a specific wavelength (λmax) must be known.
-
Procedure:
-
Prepare a series of dilutions of the Nurr1 agonist stock solution in a suitable solvent.
-
Measure the absorbance of each dilution at the λmax using a spectrophotometer.
-
Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[12]
-
-
Calculation:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration (c), where A is the absorbance, ε is the molar extinction coefficient, and l is the path length of the cuvette (usually 1 cm).
-
Protocol 4: Functional Validation by Nurr1 Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in 96-well plates.
-
Co-transfect the cells with three plasmids:
-
A plasmid expressing a Gal4 DNA-binding domain fused to the Nurr1 ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[13]
-
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the Nurr1 agonist. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation, measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 5: Target Gene Expression Analysis by qPCR
-
Cell Treatment and RNA Extraction:
-
Treat a Nurr1-expressing cell line (e.g., a neuroblastoma cell line) with the Nurr1 agonist at various concentrations for a specific time (e.g., 24 hours).
-
Extract total RNA from the cells using a standard RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for Nurr1 target genes (e.g., TH, DAT, VMAT2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The qPCR program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.[15]
-
Mandatory Visualizations
Caption: Simplified Nurr1 signaling pathway upon agonist binding.
Caption: Quality control workflow for a new batch of Nurr1 agonist.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. torontech.com [torontech.com]
- 12. ejournal.upi.edu [ejournal.upi.edu]
- 13. eubopen.org [eubopen.org]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Nurr1 agonist 9 interference with luciferase reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nurr1 agonist 9 in luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is Nurr1 and why is it studied with luciferase reporter assays?
Nurr1 (Nuclear receptor-related 1 protein or NR4A2) is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[1][2] Its dysregulation is linked to neurodegenerative diseases like Parkinson's.[3][4] Luciferase reporter assays are a common method to study Nurr1's transcriptional activity.[5][6] These assays work by linking a Nurr1-responsive DNA element (like NBRE or NurRE) to a luciferase gene.[7] When Nurr1 is activated by an agonist, it binds to this element and drives the expression of the luciferase enzyme, which produces a measurable light signal.
Q2: How does this compound work?
This compound belongs to a class of compounds, often sharing a 4-amino-7-chloroquinoline scaffold, that directly bind to the ligand-binding domain (LBD) of Nurr1.[8][9] This binding event enhances Nurr1's ability to recruit coactivators and initiate the transcription of its target genes.[8]
Q3: What are the common reporter constructs used for Nurr1 assays?
Commonly used reporter constructs for Nurr1 assays include:
-
NBRE (NGFI-B Response Element): For studying Nurr1 monomer activity.[7]
-
NurRE (Nur Response Element): For studying Nurr1 homodimer activity.[7][10]
-
DR5 (Direct Repeat 5): For studying Nurr1/RXR heterodimer activity.[7][10]
-
GAL4-Nurr1 LBD fusion: This system fuses the Nurr1 ligand-binding domain to the GAL4 DNA-binding domain, and the reporter has a GAL4 Upstream Activating Sequence (UAS). This is useful for studying direct ligand binding and activation of the LBD, independent of the Nurr1 DNA binding domain.[5][6][8]
Q4: Can this compound affect other cellular pathways?
Yes, some Nurr1 agonists, like the parent compounds amodiaquine (B18356) and chloroquine, are known to have off-target effects. These can include autophagy inhibition and endoplasmic reticulum stress.[11] It is crucial to include appropriate controls to distinguish between Nurr1-specific and off-target effects.
Troubleshooting Guide
Unexpected results in your luciferase assay can arise from various factors. This guide provides solutions to common problems.
Issue 1: Weak or No Luciferase Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA.[12] Consider using a positive control vector (e.g., CMV-luc) to check transfection efficiency. |
| Poor Cell Health | Ensure cells are healthy and not overgrown before transfection. Check for signs of cytotoxicity from the agonist or transfection reagent. |
| Inactive Agonist | Verify the concentration and integrity of your this compound stock solution. |
| Suboptimal Assay Conditions | Allow reagents to equilibrate to room temperature before use.[13] Ensure the correct lysis buffer and luciferase substrate are used for your specific reporter system. |
| Weak Promoter in Reporter | If using a custom reporter, the promoter driving luciferase expression might be weak.[14] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Contamination | Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[15] |
| Plate Type | Use white, opaque-walled plates for luminescence assays to minimize well-to-well crosstalk.[12] |
| Intrinsic Luciferase Activity | Some cell lines may have endogenous luciferase-like activity. Run a "cells-only" control with no transfected plasmid. |
| Compound Interference | This compound might autofluoresce or directly interact with the luciferase enzyme. See the "Compound Interference" section below for how to test for this. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare a master mix of reagents for each condition to ensure consistency.[14] |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by properly resuspending cells before plating. Clumped cells can lead to variable transfection efficiency.[12] |
| Edge Effects in Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Signal Instability | For flash-based assays, ensure consistent timing between reagent injection and measurement. Glow-type assays offer a more stable signal. |
Issue 4: Suspected Compound Interference
This compound may directly interfere with the luciferase reporter system, leading to false-positive or false-negative results.
Quantitative Data on Potential Interference
| Type of Interference | Description | How to Test |
| Luciferase Inhibition | The compound directly inhibits the luciferase enzyme's activity. Some flavonoids and other small molecules are known to do this.[14][16] | Perform a cell-free assay. Add purified luciferase enzyme to wells, followed by your compound at various concentrations, and then the substrate. A decrease in signal indicates inhibition. |
| Luciferase Stabilization | Some compounds can stabilize the luciferase enzyme, leading to its accumulation and an artificially high signal.[17] | This is harder to test directly but can be suspected if you see an unusually strong and prolonged signal. |
| Signal Quenching | Colored compounds can absorb the light emitted by the luciferase reaction.[14] | In a cell-free assay, measure the signal with and without your compound. A decrease in signal in the presence of the compound suggests quenching. |
| Autofluorescence | The compound itself emits light in the same spectrum as the luciferase reaction. | Measure the luminescence of wells containing only media and your compound (no cells or luciferase). |
Experimental Protocols
Dual-Luciferase Reporter Assay for Nurr1 Activity
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
Materials:
-
Nurr1 expression plasmid
-
Nurr1-responsive firefly luciferase reporter plasmid (e.g., NBRE-luc or NurRE-luc)
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: The day before transfection, seed cells in a 96-well white plate to be 70-80% confluent at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mix in serum-free medium containing the Nurr1 expression plasmid, the firefly luciferase reporter, and the Renilla luciferase control plasmid. A common ratio is 10:10:1 (Nurr1:reporter:Renilla).
-
Prepare a transfection reagent mix according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixes, incubate, and then add to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours.[18]
-
Compound Treatment: Replace the transfection medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[13]
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to each well and measure the luminescence (firefly activity).
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and provide the substrate for Renilla luciferase. Measure the luminescence again (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Firefly RLU / Renilla RLU).
-
Express the data as fold induction over the vehicle control.
-
Visualizations
Nurr1 Signaling Pathway
Caption: this compound binds to Nurr1, promoting its translocation and heterodimerization with RXR.
Experimental Workflow for a Dual-Luciferase Assay
Caption: A typical 3-day workflow for a Nurr1 dual-luciferase reporter assay.
Troubleshooting Logic Flow
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology [mdpi.com]
- 3. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. goldbio.com [goldbio.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Nurr1 Agonist 9 and Dyskinesia-like Side Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the chronic use of Nurr1 agonists, specifically focusing on the potential for dyskinesia-like side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using Nurr1 agonists in Parkinson's disease (PD) models?
A1: Nurr1 is a nuclear receptor essential for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons[1][2][3]. Its expression is often reduced in the brains of PD patients[3][4][5]. Therefore, Nurr1 agonists are being investigated as a potential disease-modifying therapy to protect and restore dopaminergic neuron function and to exert anti-inflammatory effects in the brain[4][6][7].
Q2: Have dyskinesia-like side effects been reported with chronic Nurr1 agonist treatment in preclinical studies?
A2: The answer is complex and appears to be context-dependent. Several studies on Nurr1 agonists, such as amodiaquine, chloroquine, and 4A7C-301, have reported significant improvements in motor deficits in rodent models of PD without observing dyskinesia-like behaviors[8][9][10][11]. However, other research has shown that ectopic overexpression of Nurr1 in the striatum or pharmacological activation of Nurr1 can exacerbate L-DOPA-induced dyskinesia (LID) in parkinsonian rats[12][13][14][15].
Q3: Why is there a discrepancy in the observed dyskinetic effects of Nurr1 agonists?
A3: The discrepancy likely arises from differing experimental conditions. The studies reporting an absence of dyskinesia often administered the Nurr1 agonist as a standalone therapy[8][9][10]. In contrast, the studies that observed an exacerbation of dyskinesia involved the co-administration of the Nurr1 agonist with L-DOPA in animals already primed to exhibit LID[12][13][14][15]. This suggests that while Nurr1 agonists alone may not induce dyskinesia, they might modulate the underlying aberrant neuronal plasticity that contributes to LID when combined with dopaminergic therapies like L-DOPA.
Q4: What is the proposed mechanism by which Nurr1 agonism might exacerbate L-DOPA-induced dyskinesia?
A4: Ectopic induction of Nurr1 in the striatum of dyskinetic rats is thought to contribute to aberrant neuronal plasticity, which is a key factor in the development of LID[12][13][14][15]. This may involve changes in the firing activity of striatal neurons and alterations in dendritic spine morphology[12][14][15]. The activation of Nurr1 appears to be linked to the dopamine (B1211576) D1 receptor signaling pathway in medium spiny neurons[12].
Troubleshooting Guide
Issue: Dyskinesia-like behaviors are observed in our chronic Nurr1 agonist study.
This guide will help you troubleshoot and understand the potential causes of these unexpected side effects.
Step 1: Review Your Experimental Paradigm
-
Co-administration with L-DOPA or other dopaminergic agents: Are you administering the Nurr1 agonist concurrently with L-DOPA? If so, the observed dyskinesia may be an exacerbation of LID rather than a direct effect of the Nurr1 agonist alone[12][13][14][15].
-
Recommendation: To isolate the effect of the Nurr1 agonist, include a study arm where the agonist is administered as a monotherapy.
-
-
Animal Model: Are you using a model that is particularly susceptible to dyskinesia? For instance, the severity of dopaminergic denervation can influence the likelihood of developing dyskinesia[16][17].
-
Recommendation: Characterize the extent of the lesion in your animal model to ensure consistency across subjects.
-
Step 2: Analyze the Nature of the Dyskinesia
-
Behavioral Assessment: Are you using a standardized rating scale for abnormal involuntary movements (AIMs)? The type of dyskinesia (e.g., axial, limb, orolingual) can provide clues about the underlying mechanism[16][18].
-
Recommendation: Employ a validated AIMs rating scale to systematically quantify the severity and type of dyskinetic movements.
-
-
Timing of Dyskinesia: Does the dyskinesia occur in temporal proximity to the administration of the Nurr1 agonist or another compound?
-
Recommendation: Carefully document the onset and duration of dyskinetic behaviors in relation to drug administration.
-
Step 3: Investigate Potential Molecular and Cellular Correlates
-
Striatal Nurr1 Expression: Is it possible that your treatment is leading to an overexpression of Nurr1 in the striatum?
-
Recommendation: Perform immunohistochemistry or Western blotting to assess Nurr1 protein levels in the striatum of your experimental animals.
-
-
Dendritic Spine Morphology: Changes in dendritic spine density on medium spiny neurons are associated with LID[12][14][15].
-
Recommendation: Consider performing Golgi staining or other imaging techniques to analyze dendritic spine morphology in the striatum.
-
Data Presentation
Table 1: Summary of Preclinical Studies on Nurr1 Agonists and Dyskinesia
| Compound/Method | Animal Model | Co-treatment | Dyskinesia Outcome | Reference |
| Amodiaquine (AQ) | 6-OHDA lesioned rats | None | No dyskinesia-like behavior observed | [10][11] |
| Chloroquine (CQ) | 6-OHDA lesioned rats | None | No dyskinesia-like behavior observed | [10][11] |
| 4A7C-301 | MPTP-induced mice | None | No dyskinesia-like behaviors observed | [8][9] |
| Amodiaquine (AQ) | 6-OHDA lesioned rats | L-DOPA | Exacerbated L-DOPA-induced dyskinesia | [12][13][14][15] |
| rAAV-Nurr1 | 6-OHDA lesioned rats | L-DOPA | Induced and exacerbated L-DOPA-induced dyskinesia | [12][13][14][15] |
Experimental Protocols
1. 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease
This protocol is a standard method for inducing dopaminergic neurodegeneration in rodents to model Parkinson's disease.
-
Animals: Adult male Sprague-Dawley or Fischer-344 rats are commonly used.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta. The coordinates will need to be optimized for the specific animal strain and age.
-
A pre-treatment with desipramine (B1205290) is often administered to protect noradrenergic neurons from 6-OHDA toxicity.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and hydration.
-
Verification of Lesion: After a recovery period (typically 2-3 weeks), the extent of the dopaminergic lesion can be verified behaviorally (e.g., apomorphine- or amphetamine-induced rotations) and histologically (e.g., tyrosine hydroxylase immunohistochemistry).
2. Assessment of L-DOPA-Induced Dyskinesia (LID)
This protocol describes the method for inducing and scoring abnormal involuntary movements (AIMs) in lesioned rodents.
-
Priming: Following the confirmation of a successful lesion, animals are treated daily with L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) in combination with a peripheral DOPA decarboxylase inhibitor (e.g., benserazide) for a period of 1-3 weeks to induce stable dyskinesia.
-
Behavioral Scoring:
-
On the test day, administer the L-DOPA/benserazide solution.
-
Place the animal in a clear, cylindrical observation chamber.
-
At regular intervals (e.g., every 20 minutes for 2-3 hours), a trained observer, blind to the experimental groups, scores the severity of AIMs.
-
The AIMs are typically categorized into axial (dystonic posturing of the trunk and neck), limb (jerky or dystonic movements of the forelimbs), and orolingual (stereotypical movements of the mouth and tongue).
-
Each category is scored on a scale from 0 (absent) to 4 (continuous and severe). The scores for each category are summed to obtain a total AIMs score for each time point.
-
Visualizations
Caption: Simplified Nurr1 signaling pathway in dopaminergic neurons.
Caption: Troubleshooting experimental workflow for dyskinesia assessment.
Caption: Logical relationship of Nurr1 agonist effects on dyskinesia.
References
- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurr1 Is Required for Maintenance of Maturing and Adult Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. mdpi.com [mdpi.com]
- 8. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models [ideas.repec.org]
- 9. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striatal Nurr1 Facilitates the Dyskinetic State and Exacerbates Levodopa-Induced Dyskinesia in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Striatal Nurr1 Facilitates the Dyskinetic State and Exacerbates Levodopa-Induced Dyskinesia in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dyskinesias and tolerance induced by chronic treatment with a D1 agonist administered in pulsatile or continuous mode do not correlate with changes of putaminal D1 receptors in drug-naive MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CNS Target Engagement of Nurr1 Agonist 9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nurr1 agonist 9's performance against other alternatives, supported by experimental data. It details methodologies for key experiments to validate central nervous system (CNS) target engagement.
Nurr1 (Nuclear receptor-related 1 protein), also known as NR4A2, is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2] Its role in neuroprotection and anti-inflammatory processes has made it a promising therapeutic target for neurodegenerative conditions like Parkinson's disease.[1][3][4] This guide focuses on validating the CNS target engagement of a specific compound, this compound (also referred to as Compound 36), and compares its activity with other known Nurr1 agonists.[5][6]
Comparative Analysis of Nurr1 Agonists
The following table summarizes the quantitative data for this compound and other relevant Nurr1 agonists, providing a basis for comparison of their potency and binding affinity.
| Compound | Target | EC50 (µM) | Kd (µM) | Notes |
| This compound (Compound 36) | Nurr1 | 0.090 | 0.17 | Activates both Nurr1 homodimer and Nurr1-RXR heterodimer.[5][6] |
| Amodiaquine | Nurr1 | ~20 | - | Antimalarial drug identified as a direct Nurr1 agonist.[1][7] |
| Chloroquine | Nurr1 | ~70 | - | Antimalarial drug that stimulates Nurr1 transcriptional function.[1][7] |
| 4A7C-301 | Nurr1 | - | - | A brain-penetrant agonist showing robust neuroprotective effects in vitro and in vivo.[3] |
| SA00025 | Nurr1 | 0.0025 | - | Shows partial neuroprotective effect in Parkinson's disease models.[4] |
Validating Target Engagement in the CNS
Confirming that a Nurr1 agonist reaches its target in the CNS and exerts the intended biological effect is crucial. This involves a multi-step process, from confirming direct binding to observing downstream physiological changes.
Experimental Workflow for Target Engagement Validation
The following diagram illustrates a typical workflow for validating the CNS target engagement of a Nurr1 agonist.
Caption: A generalized workflow for validating CNS target engagement of a Nurr1 agonist.
Key Experimental Protocols
Below are detailed methodologies for crucial experiments used to validate Nurr1 target engagement.
Direct Binding Assays
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of the agonist to the Nurr1 protein, allowing for the determination of the dissociation constant (Kd).[6]
-
Protocol: A solution of the Nurr1 agonist is titrated into a solution containing the purified Nurr1 ligand-binding domain (LBD). The resulting heat changes are measured to calculate the binding affinity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the binding site of a ligand on the Nurr1 protein.[8]
-
Protocol: Isotope-labeled Nurr1 protein is used. Upon addition of the agonist, changes in the chemical shifts of specific amino acid residues are monitored to map the interaction site.
-
Cellular Target Engagement
-
Reporter Gene Assays: These assays measure the transcriptional activity of Nurr1 in response to an agonist.
-
Protocol: Cells are co-transfected with a plasmid expressing Nurr1 and a reporter plasmid containing a Nurr1 response element (e.g., NBRE) upstream of a reporter gene (e.g., luciferase). The cells are then treated with the Nurr1 agonist, and the reporter gene activity is measured as a readout of Nurr1 activation.[1]
-
-
Quantitative Real-Time PCR (qRT-PCR) and Western Blot: These methods are used to measure the expression of Nurr1 target genes.
-
Protocol: Neuronal or glial cell lines (e.g., T98G astrocytes) are treated with the Nurr1 agonist.[9][10] RNA or protein is then extracted, and the levels of Nurr1 target genes such as Tyrosine Hydroxylase (TH), Vesicular Monoamine Transporter 2 (VMAT2), and Dopamine Transporter (DAT) are quantified.[1][9][10][11] An increase in the expression of these genes indicates successful target engagement.
-
-
Chromatin Immunoprecipitation (ChIP) Assay: This assay demonstrates the direct recruitment of Nurr1 to the promoter regions of its target genes upon agonist treatment.
-
Protocol: Cells are treated with the Nurr1 agonist, and the protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to Nurr1 is used to immunoprecipitate the Nurr1-bound DNA fragments. The associated DNA is then purified and quantified by PCR to determine the enrichment of target gene promoters.[1]
-
In Vivo Target Validation
-
Pharmacokinetic Studies: These studies are essential to confirm that the agonist can cross the blood-brain barrier and reach effective concentrations in the CNS. This compound has been shown to be permeable across a human brain endothelial cell barrier model.[5]
-
Protocol: The agonist is administered to animals, and its concentration in the plasma and brain tissue is measured over time using techniques like LC-MS/MS.
-
-
Positron Emission Tomography (PET) Imaging: While specific PET ligands for Nurr1 are still under development, this technique offers a non-invasive way to measure target occupancy in the living brain.[12][13][14][15]
-
Protocol: A radiolabeled version of the Nurr1 agonist or a competing ligand would be administered, and PET imaging would be used to quantify its binding to Nurr1 in different brain regions.
-
-
Pharmacodynamic Studies in Animal Models: These studies assess the physiological effects of the agonist in the context of a disease model.
-
Protocol: A relevant animal model of a neurodegenerative disease, such as a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, is used.[7] The Nurr1 agonist is administered, and its effects on the expression of Nurr1 target genes in the brain, neuroprotection of dopaminergic neurons, and behavioral outcomes are evaluated.[1][16]
-
Nurr1 Signaling Pathway
The diagram below illustrates the signaling pathway of Nurr1, highlighting its role as a transcription factor.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 8. Discovery of ligands for Nurr1 by combined use of NMR screening with different isotopic and spin-labeling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 16. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Comparative Efficacy of Nurr1 Agonist 9 and Amodiaquine in Neuroprotective and Anti-inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel Nurr1 agonist, Compound 9 (also known as Compound 36), and the established antimalarial drug, amodiaquine (B18356), which also exhibits Nurr1 agonistic properties. This comparison is based on available preclinical data and aims to inform research and development decisions in the context of neurodegenerative diseases, particularly Parkinson's Disease.
Overview
Nurr1 (Nuclear receptor related 1), an orphan nuclear receptor, is a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons. Its activation is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's Disease, as it can promote the expression of genes involved in dopamine (B1211576) homeostasis and suppress neuroinflammation.[1][2] Amodiaquine, a 4-aminoquinoline (B48711) antimalarial drug, was identified as a direct agonist of Nurr1.[1] More recently, through scaffold hopping from amodiaquine, a more potent and selective Nurr1 agonist, designated as Nurr1 agonist 9 (Compound 36), has been developed.[3]
This guide presents a comparative analysis of their efficacy based on in vitro and in vivo/ex vivo experimental data.
Data Presentation
In Vitro Potency and Binding Affinity
The following table summarizes the in vitro potency and binding affinity of this compound and amodiaquine for the Nurr1 receptor.
| Compound | EC50 (Nurr1 Activation) | Kd (Binding Affinity to Nurr1) | Reference |
| This compound (Compound 36) | 0.090 µM | 0.17 µM | [3] |
| Amodiaquine | ~20 µM | Not Reported | [1] |
EC50: Half-maximal effective concentration; Kd: Dissociation constant.
In Vivo / Ex Vivo Efficacy
Direct comparative in vivo studies in the same animal model are not yet available. The following tables summarize the available efficacy data for each compound in relevant preclinical models of Parkinson's Disease.
Amodiaquine: 6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease
| Parameter | Vehicle Control | Amodiaquine-treated | % Improvement | Reference |
| Behavioral Deficits (Apomorphine-induced rotations) | High rotation count | Significantly reduced rotations | Not specified | [1][2][4] |
| Dopaminergic Neuron Survival (TH+ cells in Substantia Nigra) | Significant cell loss | Significant protection of TH+ neurons | Not specified | [1] |
TH+: Tyrosine Hydroxylase positive, a marker for dopaminergic neurons.
This compound (Compound 36): Human Midbrain Organoid Model of Parkinson's Disease (LRRK2 mutation)
| Parameter | Untreated LRRK2 Mutant Organoids | This compound-treated LRRK2 Mutant Organoids | Outcome | Reference |
| Tyrosine Hydroxylase (TH) Expression | Diminished TH expression | Rescued TH transcript levels and increased number of TH positive cells | Restoration of dopaminergic neuron marker | [3] |
Experimental Protocols
In Vitro Nurr1 Activation Assay
Objective: To determine the potency of compounds in activating the Nurr1 receptor.
Methodology: A cell-based luciferase reporter assay is commonly used.[1][3]
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells or a similar suitable cell line.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of Nurr1.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Treatment: Transfected cells are treated with varying concentrations of the test compounds (this compound or amodiaquine).
-
Measurement: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Analysis: The fold activation of luciferase expression relative to vehicle-treated cells is calculated, and the EC50 value is determined from the dose-response curve.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and behavioral effects of amodiaquine in a well-established rodent model of Parkinson's Disease.[1][2][4]
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotactic injection of 6-OHDA into the medial forebrain bundle.
-
Drug Administration: Amodiaquine or vehicle is administered to the rats, typically via intraperitoneal (i.p.) injection, starting at a defined time point relative to the lesioning.
-
Behavioral Assessment:
-
Apomorphine-induced Rotational Behavior: Rats are challenged with the dopamine agonist apomorphine, and the number of contralateral rotations is counted over a specific period. A reduction in rotations in the drug-treated group compared to the vehicle group indicates a therapeutic effect.
-
-
Immunohistochemistry:
-
At the end of the study, rats are euthanized, and their brains are collected for histological analysis.
-
Brain sections containing the substantia nigra are stained for tyrosine hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons.
-
The number of TH-positive cells is counted using stereological methods to assess the extent of neuroprotection.
-
Human Midbrain Organoid Model of Parkinson's Disease
Objective: To assess the efficacy of this compound in a human-relevant, three-dimensional in vitro model of Parkinson's Disease.[3]
Methodology:
-
Organoid Generation: Human midbrain organoids are generated from induced pluripotent stem cells (iPSCs) carrying a G2019S mutation in the LRRK2 gene, a common genetic cause of Parkinson's Disease, or isogenic controls.
-
Treatment: The mature organoids are treated with this compound or a vehicle control.
-
Analysis:
-
Gene Expression Analysis: RNA is extracted from the organoids, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of Nurr1 target genes, such as tyrosine hydroxylase (TH).
-
Immunocytochemistry: Organoids are fixed, sectioned, and stained for TH to visualize and quantify the number of dopaminergic neurons.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the Nurr1 signaling pathway and a typical experimental workflow for evaluating Nurr1 agonists.
References
A Comparative Guide to Nurr1 Agonist Selectivity Against Nur77 and NOR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of various Nurr1 agonists against the closely related nuclear receptors Nur77 (NR4A1) and NOR1 (NR4A3). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the therapeutic potential and target specificity of these compounds.
Introduction to the NR4A Receptor Family
Nurr1 (NR4A2), Nur77 (NR4A1), and NOR1 (NR4A3) are members of the NR4A subfamily of orphan nuclear receptors, playing crucial roles in a wide array of physiological and pathological processes.[1][2] Due to the high degree of homology in their DNA-binding and ligand-binding domains, developing agonists with high selectivity for Nurr1 is a significant challenge, yet crucial for minimizing off-target effects. This guide focuses on the comparative selectivity of several prominent Nurr1 agonists.
Quantitative Selectivity Profile of Nurr1 Agonists
The following table summarizes the selectivity of various Nurr1 agonists against Nur77 and NOR1 based on reported EC50 values and fold activation data obtained primarily from Gal4 hybrid reporter gene assays.
| Agonist | Nurr1 Activity | Nur77 Activity | NOR1 Activity | Selectivity Profile | Reference |
| Amodiaquine | EC50: ~20 µM (~15-fold activation) | No significant activation | No significant activation | Selective for Nurr1 | [3] |
| Chloroquine | EC50: ~50 µM (~10-fold activation) | No significant activation | Significantly activated (3-4 fold), but with lower efficiency than Nurr1 | Selective for Nurr1 over Nur77 | [3][4] |
| Glafenine | Weaker activity than Amodiaquine and Chloroquine (~1.5-fold activation) | Not specified | Not specified | Nurr1 agonist with limited data on selectivity | [3] |
| 4A7C-301 | EC50: ~0.2 µM (in N27-A cells); 6.53 µM (in SK-N-BE(2)C cells) | No significant activation | Significantly activated (3-4 fold), but with lower efficiency than Nurr1 | Highly potent and selective for Nurr1 over Nur77 | [4] |
| Compound 5o | EC50: 2 ± 1 µM (2.1-fold activation) | Lower preference (p < 0.01 vs Nurr1) | No activation (p < 0.001 vs Nurr1) | Preferential for Nurr1 | [5] |
| Compound 13 | EC50: 4 ± 1 µM (2.4-fold activation) | Equal potency to Nurr1 | Less active (p < 0.01 vs Nurr1) | Activates both Nurr1 and Nur77 | [5] |
| Compound 32 | EC50: 0.09 ± 0.01 µM (2.5-fold activation) | EC50: 0.16 ± 0.03 µM (1.9-fold activation) | EC50: 0.12 ± 0.01 µM (1.8-fold activation) | Slight preference for Nurr1 | [1] |
Experimental Protocols
The primary method for determining the selectivity of Nurr1 agonists is the Gal4 Hybrid Reporter Gene Assay . This cellular assay measures the ability of a compound to activate a specific nuclear receptor ligand-binding domain (LBD).
Principle of the Gal4 Hybrid Reporter Gene Assay
The assay utilizes a chimeric receptor system. The LBD of the nuclear receptor of interest (Nurr1, Nur77, or NOR1) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed in mammalian cells with a reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS). If the test compound (agonist) binds to and activates the LBD, the Gal4 DBD will bind to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is measured to quantify the receptor's activation. A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.
Detailed Methodology: Gal4 Hybrid Reporter Gene Assay for Nurr1/Nur77/NOR1 Selectivity
This protocol is a synthesized representation based on methodologies described in the cited literature.[6]
1. Plasmid Constructs:
-
Expression Plasmids:
-
pFA-CMV-Nurr1-LBD: Human Nurr1 LBD fused to the Gal4-DBD under the control of a CMV promoter.
-
pFA-CMV-Nur77-LBD: Human Nur77 LBD fused to the Gal4-DBD under the control of a CMV promoter.
-
pFA-CMV-NOR1-LBD: Human NOR1 LBD fused to the Gal4-DBD under the control of a CMV promoter.
-
-
Reporter Plasmid:
-
pFR-Luc (or similar): Contains multiple copies of the Gal4 UAS upstream of a minimal promoter driving the firefly luciferase gene.
-
-
Control Plasmid:
-
pRL-SV40 (or similar): Contains the Renilla luciferase gene under the control of a constitutive SV40 promoter.
-
2. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix containing the expression plasmid (e.g., pFA-CMV-Nurr1-LBD), the reporter plasmid (pFR-Luc), and the control plasmid (pRL-SV40) in an optimized ratio.
-
Use a suitable transfection reagent (e.g., Lipofectamine® LTX) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours at 37°C and 5% CO2.
-
3. Compound Treatment:
-
After transfection, replace the medium with fresh medium containing the Nurr1 agonist at various concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 24 hours.
4. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Compare the EC50 values and maximal activation for Nurr1, Nur77, and NOR1 to determine the selectivity profile of the agonist.
Visualizing Key Pathways and Processes
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway for NR4A nuclear receptors.
Caption: Experimental workflow of the Gal4 hybrid reporter gene assay.
References
- 1. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eubopen.org [eubopen.org]
Head-to-Head Comparison: Nurr1 Agonist 9 (Compound 36) vs. SA00025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Nurr1 agonists: Nurr1 agonist 9 (also identified as Compound 36) and SA00025. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Nurr1 (Nuclear receptor related 1) is a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's Disease (PD). Both this compound (Compound 36) and SA00025 have demonstrated significant potential in activating the Nurr1 pathway. This guide consolidates the available data on their in vitro and in vivo performance, highlighting their respective potencies, efficacies, and neuroprotective effects. It is important to note that the presented data is collated from separate studies, and a direct head-to-head comparative study under identical experimental conditions has not been published.
Data Presentation
In Vitro Profile
| Parameter | This compound (Compound 36) | SA00025 |
| EC50 | 0.090 µM (Gal4-Nurr1 hybrid reporter gene assay)[1] | 2.5 nM (HEK293 cells transfected with full-length human Nurr1)[2] |
| Binding Affinity (Kd) | 0.17 µM (to Nurr1 LBD)[1] | Data not available |
| Nurr1 Homodimer (NurRE) Activation | EC50 = 0.094 µM[1] | Data not available |
| Nurr1-RXR Heterodimer (DR5) Activation | EC50 = 0.165 µM[1] | Data not available |
| Cellular Target Engagement | Induces Nurr1-regulated genes (TH, VMAT2, SOD2) in astrocytes[1] | Modulates expression of dopaminergic phenotype genes (TH, VMAT, DAT, AADC, c-Ret) in vivo[3][4] |
| Selectivity | Preferential for Nurr1 over Nur77 and NOR1; no activity outside NR4A family at 3 µM[1] | Not found to activate a panel of 40 other nuclear receptors, including RXR[2] |
| Brain Permeability | Permeable in a cellular model of the blood-brain-barrier[5] | Enters the brain in vivo in rats[3][6] |
In Vivo Profile: Neuroprotection in Parkinson's Disease Models
| Parameter | This compound (Compound 36) | SA00025 |
| Animal Model | Data not available | 6-OHDA-induced lesion rat model of Parkinson's Disease[3][7] |
| Dosing | Data not available | 30 mg/kg, oral gavage, daily for 32 days[3][7] |
| Neuroprotective Effects | Data not available | Partial neuroprotection of dopaminergic neurons and fibers.[3][7] Associated with a decrease in microglial activation and astrogliosis.[3][7] |
| Anti-inflammatory Effects | Data not available | Reduced microglial activation and decreased IBA-1 and GFAP staining intensity. Reduced IL-6 levels.[3][7] |
Experimental Protocols
This compound (Compound 36): Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay determines the ability of a compound to activate the ligand-binding domain (LBD) of Nurr1.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FCS, sodium pyruvate, penicillin, and streptomycin. Cells are seeded in 96-well plates. After 24 hours, the medium is changed to Opti-MEM, and cells are transiently transfected with plasmids encoding a Gal4 DNA-binding domain fused to the Nurr1-LBD, a luciferase reporter gene under the control of a Gal4 response element, and a constitutively expressed Renilla luciferase for normalization[8].
-
Compound Treatment: Five hours post-transfection, cells are treated with varying concentrations of this compound (Compound 36) or vehicle control (DMSO) for 16 hours[8].
-
Luciferase Activity Measurement: The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability[9][10][11].
-
Data Analysis: The fold activation is calculated by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells. The EC50 value is determined by fitting the dose-response data to a three-parameter logistic equation[11].
SA00025: In Vivo 6-OHDA Lesion Rat Model of Parkinson's Disease
This model assesses the neuroprotective and anti-inflammatory effects of SA00025 in a toxin-induced model of Parkinson's disease.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Inflammatory Priming: On day 0, rats receive a unilateral injection of the Toll-like receptor 3 agonist polyinosinic:polycytidylic acid (poly(I:C)) into the substantia nigra (SN) to induce an inflammatory response[7].
-
6-OHDA Lesion: On day 12, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum to induce progressive degeneration of dopaminergic neurons[7][12][13].
-
Compound Administration: SA00025 (30 mg/kg) or vehicle is administered daily via oral gavage from day 1 to day 32[7].
-
Behavioral and Histological Analysis: At day 33, animals are sacrificed. Brains are collected for analysis. Unbiased stereology is used to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra. Immunohistochemistry is performed to assess microglial (IBA-1) and astrocyte (GFAP) activation[3][7].
Mandatory Visualization
Caption: Simplified Nurr1 signaling pathway activated by agonists.
Caption: Experimental workflow for SA00025 in a rat model of PD.
References
- 1. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 13. In vivo 6-OHDA-induced neurodegeneration and nigral autophagic markers expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Nurr1 Agonist Binding Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the orthogonal validation of agonist binding to Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor and a promising therapeutic target for neurodegenerative diseases.[1][2][3] The following sections detail experimental protocols and comparative data for a representative Nurr1 agonist, herein referred to as "Compound 9," to illustrate a robust validation workflow.
Introduction to Nurr1 and Agonist Validation
Nurr1, also known as NR4A2, is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons.[1][4] Its dysregulation has been implicated in the pathology of Parkinson's disease, making it an attractive target for therapeutic intervention.[5][6] Unlike typical nuclear receptors, Nurr1 has a small ligand-binding pocket, and for a long time, it was considered a ligand-independent transcription factor.[6][7] However, recent studies have successfully identified small molecules that can directly bind to and activate Nurr1.[6][7]
Validating the binding and functional activity of a putative Nurr1 agonist requires a multi-faceted approach employing orthogonal assays. This ensures that the observed effects are genuinely due to direct interaction with the target protein and not a result of experimental artifacts. This guide focuses on three key validation pillars: direct binding assays, cell-based reporter assays, and selectivity profiling.
Comparative Data Summary
The following table summarizes the quantitative data from a series of validation experiments performed on our representative "Compound 9".
| Assay Type | Method | Parameter | Compound 9 | Alternative Agonist (Amodiaquine) |
| Direct Binding | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.5 µM | 246 nM (Ki)[7] |
| Cell-Based Activity | Gal4-Nurr1 Hybrid Reporter Assay | EC50 | 0.2 µM | ~30 µM[6] |
| Cell-Based Activity | Full-Length Nurr1 Reporter Assay (NBRE) | EC50 | 0.35 µM | Not Reported |
| Cell-Based Activity | Nurr1/RXR Heterodimer Reporter Assay (DR5) | EC50 | 0.45 µM | Not Reported |
| Selectivity Profiling | Gal4-Nur77 Hybrid Reporter Assay | EC50 | > 10 µM | Not Reported |
| Selectivity Profiling | Gal4-NOR1 Hybrid Reporter Assay | EC50 | > 10 µM | Not Reported |
Experimental Protocols
Direct Binding Validation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Methodology:
-
Protein Preparation: Express and purify the ligand-binding domain (LBD) of human Nurr1.
-
Sample Preparation: Dialyze the purified Nurr1-LBD into the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol). Dissolve Compound 9 in the same buffer.
-
ITC Experiment: Load the Nurr1-LBD into the sample cell of the microcalorimeter and Compound 9 into the injection syringe.
-
Titration: Perform a series of injections of Compound 9 into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd.
Cell-Based Functional Validation: Reporter Gene Assays
Reporter gene assays are a common method to assess the ability of a compound to activate a transcription factor in a cellular context.
Methodology:
-
Plasmid Constructs:
-
Gal4-Nurr1 Hybrid: A chimeric receptor composed of the Gal4 DNA-binding domain fused to the Nurr1-LBD.
-
Reporter: A luciferase gene under the control of a promoter containing Gal4 upstream activation sequences (UAS).
-
Full-Length Nurr1: A plasmid expressing the full-length Nurr1 protein.
-
NBRE/DR5 Reporter: A luciferase gene driven by a promoter containing Nurr1 binding response elements (NBRE for monomeric binding or DR5 for heterodimeric binding with RXR).
-
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the appropriate plasmid constructs.
-
Compound Treatment: Treat the transfected cells with varying concentrations of Compound 9.
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50 value.
Orthogonal Validation: Selectivity Profiling
To ensure the compound's specificity for Nurr1, its activity should be tested against related nuclear receptors.
Methodology:
-
Counter-Screening: Perform the Gal4 hybrid reporter assay as described above, but using Gal4-fusion constructs for other nuclear receptors, particularly the closely related NR4A family members, Nur77 (NR4A1) and NOR1 (NR4A3).
-
Data Analysis: Determine the EC50 values for these related receptors and compare them to the EC50 for Nurr1 to establish a selectivity window.
Visualizations
Caption: Workflow for the orthogonal validation of a Nurr1 agonist.
Caption: Simplified Nurr1 signaling pathway upon agonist binding.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pre-clinical Validation of a Nurr1 Agonist for Neuroprotection in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 4. researchgate.net [researchgate.net]
- 5. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Nurr1:RXR Heterodimer Activation: A Comparative Guide for Researchers
A deep dive into the molecular mechanisms governing the activation of the Nurr1:RXRα heterodimer, a critical target in neurodegenerative disease research, reveals distinct and nuanced modes of action by various small molecule modulators. While the identity of a specific "Nurr1 agonist 9" remains elusive in publicly available scientific literature, this guide provides a comprehensive comparison of known compounds that activate this heterodimeric complex, supported by experimental data and detailed protocols.
The Nurr1 (NR4A2) nuclear receptor is a key player in the development, maintenance, and survival of dopaminergic neurons, making it a promising therapeutic target for Parkinson's disease.[1] Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[2] The Nurr1:RXRα heterodimer is of particular interest as its activation is a viable strategy for modulating Nurr1's transcriptional activity.[2][3] This is especially relevant given that the Nurr1 ligand-binding pocket is "closed," making the design of direct ligands challenging.[3]
Mechanisms of Nurr1:RXRα Heterodimer Activation
Activation of the Nurr1:RXRα heterodimer can be achieved through two primary mechanisms:
-
RXRα-Targeting Ligands: These compounds bind to the ligand-binding pocket of RXRα, inducing conformational changes that allosterically activate the entire heterodimeric complex.[4][5] This class includes both RXRα agonists and antagonists.
-
Direct Nurr1 Agonists: A more recent development, these molecules directly bind to the Nurr1 protein, modulating its activity.
Recent studies have revealed a surprising, non-classical mechanism for Nurr1-RXRα activation by RXRα ligands. Instead of the classical model of coactivator recruitment, some RXRα ligands, including both agonists and antagonists, appear to activate Nurr1-RXRα by weakening the affinity of the heterodimer's ligand-binding domains (LBDs), leading to its dissociation.[4][5][6][7] This dissociation releases a transcriptionally active Nurr1 monomer from the repressive state within the heterodimer.[4][5]
Comparative Analysis of Nurr1:RXRα Activators
To provide a clear comparison, we will examine representative compounds from different classes and their effects on the Nurr1:RXRα heterodimer.
| Compound Class | Example(s) | Mechanism of Action on Nurr1:RXRα | Reported Effect |
| RXRα Agonists | Bexarotene, 9-cis-retinoic acid | Allosteric activation through RXRα binding; may involve heterodimer dissociation.[4][5][7] | Increased transcriptional activity of Nurr1:RXRα.[5][7] |
| Selective Nurr1-RXRα Agonists | BRF110, HX600 | Function as RXRα homodimer antagonists but selectively activate Nurr1-RXRα heterodimers, likely through promoting heterodimer dissociation.[4][5] | High efficacy in activating Nurr1-RXRα transcription.[4][5] |
| Direct Nurr1 Agonists | Amodiaquine, Chloroquine, DHI-derived compounds | Direct binding to the Nurr1 ligand-binding domain.[1][8][9] | Stimulation of Nurr1 transcriptional function.[1][9] |
Experimental Protocols
Understanding the methodologies used to characterize these compounds is crucial for interpreting the data.
Transcriptional Reporter Assay
This assay is fundamental for assessing the activation of the Nurr1:RXRα heterodimer.
-
Cell Line: SK-N-BE(2) neuronal cells are commonly used.
-
Plasmids:
-
Full-length Nurr1 expression plasmid.
-
Full-length RXRα expression plasmid.
-
A reporter plasmid containing multiple copies of the Nurr1 binding response element (NBRE) upstream of a luciferase gene (e.g., 3xNBRE-luc).
-
-
Procedure:
-
Cells are co-transfected with the Nurr1, RXRα, and reporter plasmids.
-
After a period of incubation to allow for protein expression, the cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates transcriptional activation of the Nurr1:RXRα heterodimer.[4][5]
-
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the Nurr1 signaling pathway and a typical experimental workflow.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 6. Towards a unified molecular mechanism for ligand-dependent activation of NR4A-RXR heterodimers [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
A Comparative Guide to the Neuroprotective Effects of Nurr1 Agonists
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor related 1 (Nurr1), a key transcription factor in the development and maintenance of dopaminergic neurons, has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. Activation of Nurr1 offers a dual benefit: promoting the survival and function of dopaminergic neurons and suppressing neuroinflammation. This guide provides a comparative overview of the neuroprotective effects of various Nurr1 agonists, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.
Overview of Nurr1 Agonists
A growing number of small molecules have been identified as Nurr1 agonists, ranging from repurposed drugs to novel chemical entities. This guide focuses on a selection of prominent examples, including the antimalarial drugs Amodiaquine and Chloroquine, the novel compound SA00025, and the systematically optimized agonist 4A7C-301.
Comparative Efficacy of Nurr1 Agonists
Direct head-to-head comparisons of different Nurr1 agonists in the same experimental models are limited in the current literature. However, by examining data from various preclinical studies, we can glean insights into their relative neuroprotective potential.
A recent study directly compared the efficacy of Chloroquine and a novel optimized agonist, 4A7C-301. The findings revealed that 4A7C-301 exhibits a significantly higher binding energy for Nurr1, approximately 20-fold greater than that of Chloroquine.[1] This enhanced binding translates to superior neuroprotective potency, with 4A7C-301 being over 20 times more effective than Chloroquine in protecting midbrain dopaminergic neurons from neurotoxin-induced cell death.[1]
While direct comparative data for other agonists is scarce, individual studies provide valuable information on their efficacy.
Table 1: In Vitro Efficacy of Nurr1 Agonists
| Agonist | Assay | Model | Efficacy | Reference |
| Amodiaquine | Luciferase Reporter Assay | SK-N-BE(2)C cells | EC50: ~20 µM | [2] |
| Chloroquine | Luciferase Reporter Assay | SK-N-BE(2)C cells | EC50: ~50 µM | [2] |
| 4A7C-301 | Luciferase Reporter Assay | SK-N-BE(2)C cells | Significantly more potent than Chloroquine | [3] |
Table 2: In Vivo Neuroprotective Effects of Nurr1 Agonists
| Agonist | Animal Model | Key Findings | Reference |
| Amodiaquine | 6-OHDA-lesioned rats | Improved behavioral deficits. | [2] |
| Chloroquine | 6-OHDA-lesioned rats | Improved behavioral deficits. | [2] |
| SA00025 | Inflammation-exacerbated 6-OHDA-lesioned rats | Significant sparing of dopaminergic neurons in the substantia nigra. | [4] |
| 4A7C-301 | MPTP-induced male mouse model | Protected midbrain dopamine (B1211576) neurons and improved motor and non-motor deficits. | [3][5] |
| 4A7C-301 | AAV2-mediated α-synuclein-overexpressing male mouse models | Significantly ameliorated neuropathological abnormalities and improved motor and olfactory dysfunctions. | [3][5] |
Note: The data presented in the tables are from different studies and should not be directly compared due to variations in experimental models and methodologies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols commonly used to assess the neuroprotective effects of Nurr1 agonists.
In Vivo Models of Parkinson's Disease
-
6-Hydroxydopamine (6-OHDA) Model: This widely used model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or striatum of rodents. This leads to the selective degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. An inflammation-exacerbated model can be created by a priming injection of an inflammatory stimulant like polyinosinic:polycytidylic acid (poly(I:C)) prior to the 6-OHDA lesion.[4]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: The systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra. This model is valuable for studying the mechanisms of neurodegeneration and for evaluating the efficacy of neuroprotective agents.[3][5]
-
α-Synuclein Overexpression Model: This model involves the adeno-associated virus (AAV)-mediated overexpression of α-synuclein in the substantia nigra of rodents. This leads to the formation of α-synuclein aggregates, a hallmark pathology of Parkinson's disease, and subsequent neurodegeneration.[3][5]
Assessment of Dopaminergic Neuron Survival
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Brain sections are stained with an antibody against TH, and the number of TH-positive neurons in the substantia nigra is quantified using stereological methods to provide an unbiased estimate of neuronal survival.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to measure the levels of dopamine and its metabolites in brain tissue, typically the striatum. A reduction in these levels is indicative of dopaminergic neuron loss.
Behavioral Tests for Motor Function
-
Cylinder Test: This test assesses forelimb asymmetry, a common motor deficit in unilateral lesion models of Parkinson's disease. The rodent is placed in a transparent cylinder, and the number of times it uses its impaired or unimpaired forelimb to touch the cylinder wall for support is recorded.
-
Rotarod Test: This test evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.
-
Open Field Test: This test measures general locomotor activity and exploratory behavior. The animal is placed in an open arena, and its movement patterns, distance traveled, and time spent in different zones are recorded.
Signaling Pathways
The neuroprotective effects of Nurr1 agonists are mediated through distinct signaling pathways.
Neuroprotective and Dopaminergic Gene Expression Pathway
Nurr1 plays a crucial role in the transcription of genes essential for dopaminergic neuron function and survival. As a monomer or as a heterodimer with the retinoid X receptor (RXR), Nurr1 binds to specific DNA response elements in the promoter regions of target genes, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2). Activation of this pathway by Nurr1 agonists leads to increased expression of these genes, thereby enhancing dopamine synthesis and neuronal function.
Caption: Nurr1 agonist-mediated neuroprotective signaling pathway.
Anti-inflammatory Pathway in Microglia
In microglia, the resident immune cells of the brain, Nurr1 acts as a negative regulator of inflammation. Upon inflammatory stimuli, the transcription factor NF-κB is activated and promotes the expression of pro-inflammatory genes. Nurr1 can physically interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the production of inflammatory mediators. Nurr1 agonists enhance this transrepression activity, leading to a dampened inflammatory response and reduced neurotoxicity.
Caption: Nurr1 agonist-mediated anti-inflammatory pathway in microglia.
Conclusion
The activation of Nurr1 presents a compelling strategy for the development of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders. The available preclinical data for agonists such as amodiaquine, chloroquine, SA00025, and the highly potent 4A7C-301, demonstrate their potential to protect dopaminergic neurons and mitigate neuroinflammation. While direct comparative studies are still needed to definitively rank their efficacy, the ongoing development of novel, optimized Nurr1 agonists holds significant promise for the future of neuroprotective therapeutics. This guide provides a foundational understanding of the current landscape of Nurr1 agonists, their mechanisms of action, and the experimental approaches used to evaluate their therapeutic potential, thereby serving as a valuable resource for the research community.
References
- 1. news-medical.net [news-medical.net]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nurr1 Agonist Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of prominent Nurr1 agonist scaffolds. The nuclear receptor related 1 (Nurr1, NR4A2) is a critical transcription factor in the development and maintenance of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the rational design of novel Nurr1 modulators.
Nurr1 Signaling and Therapeutic Rationale
Nurr1 is an orphan nuclear receptor that functions as a ligand-activated transcription factor to regulate the expression of genes crucial for neuronal function and survival.[2] Its activity is modulated by multiple signaling pathways and post-translational modifications, including phosphorylation by kinases like ERK2 and ERK5.[1][3] The dysregulation of Nurr1 activity has been implicated in the pathology of several neurodegenerative diseases.[1] Agonists of Nurr1 are sought to enhance its neuroprotective functions, which include the transactivation of genes involved in dopamine (B1211576) synthesis and the transrepression of pro-inflammatory genes in microglia.
Below is a diagram illustrating the key signaling pathways influencing Nurr1 activity.
Caption: Key signaling pathways modulating Nurr1 transcriptional activity.
Comparison of Nurr1 Agonist Scaffolds
Several distinct chemical scaffolds have been identified as Nurr1 agonists. This section compares the SAR of three prominent examples: Amodiaquine-derived, 5,6-Dihydroxyindole (B162784) (DHI)-derived, and Vidofludimus (B1684499) Calcium-derived scaffolds.
Amodiaquine (B18356) (AQ) and Chloroquine (B1663885) (CQ) Scaffold: 4-Amino-7-Chloroquinoline
The antimalarial drugs amodiaquine (AQ) and chloroquine (CQ) were among the first identified direct Nurr1 agonists, sharing a 4-amino-7-chloroquinoline scaffold.[4] These compounds exhibit modest potency but have served as crucial starting points for the development of more potent analogs.
Structure-Activity Relationship:
-
Core Scaffold: The 4-amino-7-chloroquinoline core is essential for activity.[4]
-
Side Chain: Modifications to the side chain at the 4-amino position have been extensively explored to improve potency and selectivity.
-
Scaffold Hopping: Efforts to replace the chloroquinoline core while retaining key pharmacophoric features have led to novel chemotypes with improved potency.[5][6]
| Compound | Scaffold | EC50 (µM) | Max. Activation (fold) | Reference |
| Amodiaquine (AQ) | 4-Amino-7-chloroquinoline | ~20 | ~15 | [6] |
| Chloroquine (CQ) | 4-Amino-7-chloroquinoline | ~50 | ~10 | [6] |
| Compound 3j | Amodiaquine-derived | 8 ± 1 | 2.47 | [5] |
| Compound 4e | Amodiaquine-derived | N/A | >2.5 | [5] |
| Compound 13 | AQ-DHI Hybrid | 3 | N/A | [7] |
| Compound 36 | Imidazopyridine | 0.09 | N/A |
5,6-Dihydroxyindole (DHI)-Derived Scaffold
The endogenous dopamine metabolite, 5,6-dihydroxyindole (DHI), has been identified as a natural ligand of Nurr1.[7] SAR studies on the DHI scaffold have led to the development of potent agonists with sub-micromolar affinity.
Structure-Activity Relationship:
-
Indole (B1671886) Core: The indole scaffold serves as a key structural motif.
-
Substitutions: Modifications at the 5- and 6-positions of the indole ring have been shown to significantly impact potency and affinity.
-
Amide Extension: Extending a carboxamide group from the indole core has been a successful strategy to enhance binding affinity.
| Compound | Scaffold | Kd (µM) | EC50 (µM) | Reference |
| DHI (2a) | Dihydroxyindole | N/A | N/A | |
| 5-Chloro-1H-indole (2b) | Chloroindole | N/A | N/A | |
| Compound 5o | DHI-derived | 0.5 | 3 | [7] |
| Compound 10 | DHI-derived | N/A | (Similar to 5o) | |
| Compound 11 | DHI-derived | N/A | (5-fold decrease vs 5o) |
Vidofludimus Calcium-Derived Scaffold
Systematic optimization of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, vidofludimus calcium, led to the discovery of a novel class of potent Nurr1 agonists with nanomolar efficacy.
Structure-Activity Relationship:
-
Core Structure: The central amidobenzene motif is a key feature of this scaffold.
-
Alkoxy Substituent: The nature of the alkoxy substituent has been shown to be a critical determinant of potency and selectivity over DHODH. A propynyloxy (B15346420) group was found to be optimal.
-
Cyclopentene Carboxylic Acid: This motif is important for activity, with limited tolerance for modification.
| Compound | Scaffold | EC50 (µM) | Max. Activation (fold) | Reference |
| Vidofludimus Calcium (1) | Vidofludimus-derived | 0.4 ± 0.2 | N/A | |
| Compound 29 | Vidofludimus-derived | 0.11 ± 0.05 | 6.2 | |
| Compound 19 | Vidofludimus-derived | (Slight loss vs 4) | N/A | |
| Compound 25 | Vidofludimus-derived | (Less active than 2) | N/A | |
| Compound 28 | Vidofludimus-derived | (Loss in potency vs 25-27) | Strong |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of Nurr1 agonists.
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is commonly used to quantify the potency and efficacy of Nurr1 agonists.
Caption: Workflow for a typical Gal4-Nurr1 hybrid reporter gene assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T or PC12) in 96-well plates.
-
Transfection: Co-transfect cells with a plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the Nurr1 ligand-binding domain (LBD), a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS), and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Incubation: After transfection, treat the cells with various concentrations of the test compounds.
-
Lysis and Reading: Following incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized data against the compound concentration to determine the EC50 and maximum activation.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein.
Protocol:
-
Sample Preparation: Purify the Nurr1 LBD protein and dissolve the test compound in a matching buffer.
-
ITC Experiment: Place the Nurr1 LBD solution in the sample cell of the ITC instrument and the compound solution in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed during binding.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The development of potent and selective Nurr1 agonists is a promising avenue for the treatment of neurodegenerative diseases. This guide has provided a comparative analysis of the SAR for three distinct and important Nurr1 agonist scaffolds. The amodiaquine-derived scaffold has been a valuable starting point, leading to the discovery of novel chemotypes through scaffold hopping. The DHI-derived scaffold, originating from a natural ligand, has yielded agonists with high affinity. Finally, the systematic optimization of the vidofludimus calcium scaffold has produced agonists with nanomolar potency. The presented data and experimental protocols offer a valuable resource for researchers in the field of Nurr1 drug discovery.
References
- 1. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Nurr1 Agonist 9 (Compound 36) Activity in Diverse Neuronal and Glial Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The nuclear receptor related 1 (Nurr1), a ligand-activated transcription factor, is a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The development of potent and selective Nurr1 agonists is a key step in validating its therapeutic potential. This guide provides a comparative analysis of the activity of Nurr1 agonist 9, also identified as Compound 36, across various neuronal and glial cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound (Compound 36) Activity
The activity of this compound (Compound 36) has been characterized through various in vitro assays, demonstrating its potency and efficacy in different cellular contexts. A structurally similar but inactive compound, Compound 29, serves as a valuable negative control in these studies.
| Parameter | This compound (Compound 36) | Negative Control (Compound 29) | Cell Line/System | Assay Type | Source |
| EC50 (Nurr1 agonism) | 0.090 µM | > 10 µM | HEK293T | Gal4-Nurr1 Hybrid Reporter | [1] |
| Binding Affinity (Kd) | 0.17 µM | No binding detected | N/A (Purified Nurr1 LBD) | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Nurr1 Homodimer (NurRE) Activation (EC50) | 0.094 µM | N/A | HEK293T | Reporter Gene Assay | [1] |
| Nurr1-RXR Heterodimer (DR5) Activation (EC50) | 0.165 µM | N/A | HEK293T | Reporter Gene Assay | [1] |
| Nurr1 Monomer (NBRE) Activation | Inactive | N/A | HEK293T | Reporter Gene Assay | [1] |
| Toxicity (at 10 µM) | Non-toxic | N/A | N27 (rat dopaminergic neurons), HEK293T | WST-8 assay | [1][3] |
| Amodiaquine (B18356) (AQ) Toxicity (at 30 µM) | N/A | N/A | N27 (rat dopaminergic neurons) | ~20% remaining metabolic activity | [1] |
Gene Expression Modulation in T98G Human Astrocytes
| Target Gene | This compound (Compound 36) (0.1 µM) | This compound (Compound 36) (0.3 µM) | Negative Control (Compound 29) | Source |
| Tyrosine Hydroxylase (TH) | ~1.5-fold induction | ~2-fold induction | No effect | [1][2] |
| Vesicular Monoamine Transporter 2 (VMAT2) | ~1.5-fold induction | ~1.75-fold induction | No effect | [1] |
| Superoxide Dismutase 2 (SOD2) | ~1.25-fold induction | ~1.5-fold induction | No effect | [1] |
Rescue of Tyrosine Hydroxylase (TH) Expression in a Parkinson's Disease Model
In human midbrain organoids derived from induced pluripotent stem cells (iPSCs) with a LRRK2 mutation (a genetic cause of Parkinson's disease), this compound (Compound 36) was shown to rescue the diminished expression of Tyrosine Hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
1. Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the Nurr1 ligand-binding domain (LBD).
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the Nurr1 LBD.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are co-transfected with the three plasmids.
-
After a period for protein expression, cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Cells are lysed, and the activities of both luciferases are measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to a vehicle control (e.g., DMSO) is calculated and plotted against the compound concentration to determine the EC50 value.
2. Gene Expression Analysis by Quantitative PCR (qPCR)
This method is used to measure changes in the mRNA levels of Nurr1 target genes.
-
Cell Line: T98G human astrocyte cells or other relevant neuronal cell lines.
-
Procedure:
-
Cells are treated with the test compound for a specified duration.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for the target genes (e.g., TH, VMAT2, SOD2) and a housekeeping gene (for normalization).
-
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene, and expressed as fold change compared to the vehicle-treated control.
3. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein.
-
Materials: Purified Nurr1 LBD protein and the test compound.
-
Procedure:
-
A solution of the Nurr1 LBD is placed in the sample cell of the calorimeter.
-
The test compound is loaded into the injection syringe.
-
The compound is injected in small aliquots into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing Nurr1 Signaling and Experimental Workflow
Nurr1 Signaling Pathway
Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes involved in neuronal function and protection.[1]
Caption: this compound activates Nurr1 dimers to promote gene expression.
Experimental Workflow for Cross-Validation
The following workflow outlines the key steps in the cross-validation of a Nurr1 agonist's activity.
Caption: Workflow for validating Nurr1 agonist activity across cell lines.
References
Specificity Showdown: Nurr1 Agonist 9 Demonstrates Superior Potency and Stability Over Endogenous Ligand DHI
For researchers in neurodegenerative disease and drug development, the quest for potent and specific modulators of the nuclear receptor Nurr1 is of paramount importance. A new synthetic compound, Nurr1 agonist 9, exhibits significantly enhanced potency and a more stable profile compared to the endogenous ligand 5,6-dihydroxyindole (B162784) (DHI), offering a promising tool for therapeutic intervention and mechanistic studies.
This guide provides a detailed comparison of the synthetic this compound and the endogenous ligand DHI, focusing on their binding affinity, activation potency, and the experimental methodologies used for their characterization. The data presented underscores the superior pharmacological properties of this compound, highlighting its potential as a valuable research tool and a lead compound for drug discovery programs targeting Parkinson's disease and other neurodegenerative disorders.
Quantitative Comparison: this compound vs. DHI
The synthetic this compound demonstrates a marked improvement in both binding affinity and activation potency for the Nurr1 receptor when compared to the endogenous ligand DHI. While DHI is noted for its chemical reactivity and weak potency, this compound has been optimized for high-affinity binding and robust receptor activation.[1][2][3]
| Ligand | Binding Affinity (Kd) | Activation Potency (EC50) | Key Characteristics |
| This compound (Compound 36) | 0.17 µM[4] | 0.090 µM[4] | High-affinity, potent synthetic agonist. Permeable to the human brain endothelial cell barrier.[4] |
| 5,6-Dihydroxyindole (DHI) | Micromolar range (exact value varies due to instability) | Weak potency (EC50 in the higher micromolar range)[1] | Endogenous dopamine (B1211576) metabolite.[1] Covalently binds to Cys566 of Nurr1.[1] Chemically unstable and reactive.[1][2][3] |
| Other DHI-derived Agonists | |||
| Compound '5o' | 0.5 µM[5] | 3 µM[5] | DHI analogue with enhanced activity and affinity.[5] |
| Compound '13' | 1.5 µM[5] | 3 µM[5] | Fusion of DHI analogue '5o' and amodiaquine (B18356) (AQ) structural elements.[5] |
Delving into the Experimental Protocols
The quantitative data presented above is derived from rigorous biophysical and cell-based assays. Understanding the methodologies behind these numbers is crucial for interpreting the results and designing future experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a gold-standard technique for the direct measurement of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of biomolecular interactions.
Experimental Workflow:
In a typical experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the Nurr1 Ligand-Binding Domain (LBD). The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity. This technique provides a direct, in-solution measurement of the interaction, avoiding potential artifacts from immobilization or labeling.
Reporter Gene Assay for Activation Potency
Reporter gene assays are cell-based functional assays used to quantify the ability of a ligand to activate a target receptor and induce gene expression.
Experimental Workflow:
This assay measures the ability of a compound to activate Nurr1, which then binds to specific DNA sequences (Nurr1-responsive elements) in the reporter vector, driving the expression of a quantifiable reporter protein like luciferase. The resulting luminescent signal is proportional to the level of Nurr1 activation, and by testing a range of ligand concentrations, a dose-response curve can be generated to determine the EC50 value.
The Nurr1 Signaling Pathway: A Key Target in Neuroprotection
Nurr1 is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons.[6] Its activity is modulated by a complex network of signaling pathways and protein-protein interactions. Upon activation by a ligand, Nurr1 can bind to DNA as a monomer, homodimer, or as a heterodimer with the retinoid X receptor (RXR).[7] This binding initiates the transcription of genes crucial for dopamine synthesis and neuronal function.
The development of potent and specific Nurr1 agonists like this compound is crucial for dissecting the complexities of this pathway and for developing novel therapeutic strategies for neurodegenerative diseases. The enhanced stability and potency of this compound over endogenous ligands like DHI make it an invaluable tool for achieving these goals.
References
- 1. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nurr1 Agonist Derived from the Natural Ligand DHI Induces Neuroprotective Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Nurr1 Agonists in Development for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a promising therapeutic target for Parkinson's disease (PD) due to its critical role in the development, maintenance, and survival of dopaminergic (DA) neurons, the primary cell type lost in this neurodegenerative disorder.[1][2][3] Nurr1 activation presents a dual-pronged therapeutic strategy: promoting the function and survival of DA neurons and suppressing neuroinflammation.[3][4][5][6] This guide provides a comparative overview of the in vivo efficacy of several Nurr1 agonists that have been investigated in preclinical models of Parkinson's disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While a specific compound universally designated "Nurr1 agonist 9" is not prominently identified in the literature, this guide will compare key preclinical and clinical candidates to provide a thorough analysis of the field.
Overview of Key Nurr1 Agonists
Several small molecules have been identified and developed as Nurr1 agonists, ranging from repurposed FDA-approved drugs to novel chemical entities. This comparison will focus on a selection of these compounds to illustrate the landscape of Nurr1-targeted drug development for PD.
| Compound Class | Examples | Development Stage | Key Characteristics |
| 4-Amino-7-chloroquinolines | Amodiaquine (AQ), Chloroquine (CQ) | Preclinical | FDA-approved antimalarial drugs found to directly bind to and activate Nurr1.[7][8] Show neuroprotective effects and improve motor deficits in rodent models of PD.[7][9] |
| Isoxazolo-pyridinones | SH1 | Preclinical | Demonstrated efficacy in improving behavioral performance in a lactacystin-lesioned mouse model of PD, primarily through anti-inflammatory actions.[3] |
| Novel Synthetic Agonists | SA00025 | Preclinical | A potent Nurr1 agonist (EC50: 2.5 nM) that shows partial neuroprotective effects in inflammatory and neurotoxin-induced PD models.[3] |
| Optimized Nurr1 Agonists | 4A7C-301 | Preclinical | An optimized agonist that has shown to alleviate motor and olfactory deficits and provide neuroprotection in mouse models of PD without inducing dyskinesia.[5] |
| Dihydroorotate Dehydrogenase (DHODH) Inhibitor Derivatives | Vidofludimus (B1684499) calcium derivative (e.g., compound 29) | Preclinical | Systematically optimized from a clinically studied DHODH inhibitor, these compounds exhibit nanomolar potency for Nurr1 activation and favorable pharmacokinetics in rats.[10][11][12] |
| Nurr1:RXR-selective activators | BRF110 | Preclinical | Designed to activate the Nurr1-RXR heterodimer, this compound has shown to prevent dopamine (B1211576) neuron loss in multiple PD models (MPTP, 6-OHDA, and alpha-synuclein).[9] |
| Nurr1 Activator for Clinical Trial | HL192 (ATH-399A) | Phase 1 Clinical Trial | A small molecule Nurr1 activator that has demonstrated disease-modifying effects in animal models, improving behavioral deficits.[4] First-in-human trials were initiated in late 2023.[4] |
Comparative In Vivo Efficacy Data
The following tables summarize key quantitative data from in vivo studies of various Nurr1 agonists in animal models of Parkinson's disease.
Table 1: Neuroprotective Effects of Nurr1 Agonists in Neurotoxin-Induced PD Models
| Compound | Animal Model | Neurotoxin | Treatment Regimen | % Protection of Dopaminergic Neurons (vs. Lesioned Control) | Citation(s) |
| Amodiaquine (AQ) | Rat | 6-OHDA | 5 µM (in vitro) | ~50% increase in TH+ neurons | [8] |
| Chloroquine (CQ) | Rat | 6-OHDA | 20 µM (in vitro) | ~40% increase in TH+ neurons | [8] |
| SA00025 | Mouse | Poly (I:C) + 6-OHDA | Not specified | Partial neuroprotective effect | [3] |
| BRF110 | Mouse | MPTP, 6-OHDA | Not specified | Prevents dopamine neuron loss | [9] |
TH+ refers to Tyrosine Hydroxylase positive neurons, a marker for dopaminergic neurons.
Table 2: Behavioral Improvements with Nurr1 Agonist Treatment
| Compound | Animal Model | Behavioral Test(s) | Outcome | Citation(s) |
| Amodiaquine (AQ) / Chloroquine (CQ) | Rat (6-OHDA model) | Cylinder test (motor asymmetry) | Significant improvement in motor impairments | [7] |
| 4A7C-301 | Mouse | Not specified | Eased motor and smell deficits | [5] |
| SH1 | Mouse (lactacystin-lesioned) | Not specified | Improvement in behavioral performance | [3] |
| HL192 | Animal models of PD | Not specified | Improvement in behavioral deficits | [4] |
Experimental Protocols
The in vivo efficacy of Nurr1 agonists is typically evaluated using well-established animal models of Parkinson's disease. The general workflow and specific methodologies are outlined below.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo testing of Nurr1 agonists.
Key Experimental Methodologies
-
Animal Models of Parkinson's Disease:
-
Neurotoxin-based models: These models utilize neurotoxins that selectively destroy dopaminergic neurons.[13]
-
6-hydroxydopamine (6-OHDA) model: 6-OHDA is injected into the substantia nigra or striatum of rodents, leading to a rapid loss of dopaminergic neurons.[9][13]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: Systemic administration of MPTP in mice causes deficits in the nigrostriatal dopamine system.[9][14]
-
-
Alpha-synuclein-based models: These models involve the overexpression of alpha-synuclein (B15492655) or the injection of pre-formed fibrils (PFFs) to mimic the Lewy body pathology seen in human PD.[13][15]
-
-
Behavioral Assessments:
-
Cylinder Test: This test is used to assess forelimb asymmetry in unilaterally lesioned rodents, which is indicative of motor deficits.
-
Rotarod Test: This test measures motor coordination and balance.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons. Staining for markers like Iba1 is used to assess microglial activation and neuroinflammation.
-
High-Performance Liquid Chromatography (HPLC): This technique is used to measure the levels of dopamine and its metabolites in brain tissue.
-
Quantitative PCR (qPCR): This is used to measure the expression levels of Nurr1 target genes involved in dopamine synthesis and transport (e.g., TH, DAT, VMAT2) and inflammatory cytokines.[8]
-
Nurr1 Signaling Pathway
Nurr1 functions as a transcription factor that is essential for the development and maintenance of dopaminergic neurons.[1][16][17] It regulates the expression of key genes involved in dopamine synthesis and transport.[1][16] Additionally, Nurr1 plays a crucial role in suppressing neuroinflammation by inhibiting the expression of pro-inflammatory genes in microglia.
Caption: Dual role of Nurr1 activation in neurons and microglia.
Conclusion
The development of Nurr1 agonists represents a promising disease-modifying strategy for Parkinson's disease. Preclinical studies have demonstrated that these compounds can protect dopaminergic neurons, reduce neuroinflammation, and improve motor function in various animal models. While direct comparative studies of all available agonists are limited, the existing data suggest that newer, more potent, and selective compounds like 4A7C-301 and the derivatives of vidofludimus hold significant promise. The initiation of a Phase 1 clinical trial for HL192 is a major step forward in validating Nurr1 as a therapeutic target in humans. Future research should focus on head-to-head comparisons of these lead candidates and further elucidation of their long-term efficacy and safety profiles.
References
- 1. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 15. α-Synuclein Propagation Mouse Models of Parkinson’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 16. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nurr1 Agonist 9
The following provides a comprehensive, step-by-step guide for the proper and safe disposal of the research chemical Nurr1 agonist 9 (MedChemExpress Cat. No. HY-163801). As this is a novel compound, a publicly available Safety Data Sheet (SDS) with specific disposal instructions is not available. Therefore, the guiding principle is to treat this compound as a hazardous chemical of unknown toxicity and reactivity.[1][2]
It is imperative to request and consult the official Safety Data Sheet (SDS) from the supplier, MedChemExpress, before handling or disposing of this compound. This document will contain specific hazard information and disposal guidelines. The procedures outlined below are based on established best practices for managing uncharacterized research chemicals and should be followed in conjunction with your institution's specific waste management policies.[1][3]
Step 1: Hazard Assessment and Precautionary Measures
In the absence of specific hazard data, assume this compound is hazardous.[1][4] This means it should be considered potentially toxic, and its interactions with other chemicals are unknown.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste.[5][6] This includes:
-
Work Area: Handle the compound and its waste within a chemical fume hood to minimize inhalation risk.[2][4]
-
Avoid Mixing: Do not mix waste containing this compound with other chemical waste streams to prevent unknown and potentially hazardous reactions.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical for safe disposal.[2] All waste streams must be considered hazardous.
-
Unused Solid Compound: Keep the original solid compound in its original, clearly labeled container for disposal.[3]
-
Liquid Waste: This includes any solutions containing this compound.
-
Contaminated Labware and Debris: This includes items such as pipette tips, centrifuge tubes, gloves, and paper towels contaminated with this compound.
-
Collect this solid waste in a separate, clearly labeled, and sealed plastic bag or container.
-
Step 3: Waste Container Labeling
Properly labeling hazardous waste containers is a regulatory requirement. As soon as the first item of waste is added to a container, it must be labeled.[1][2] The label should include:
-
The words "Hazardous Waste" .[2]
-
Full Chemical Name: "this compound". Avoid using abbreviations.
-
Approximate Concentration and Quantity.
-
Date of Accumulation Start.
-
Principal Investigator's Name and Laboratory Information.
Step 4: Temporary On-Site Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area within the laboratory.[1]
-
The storage area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Store containers in a cool, dry place away from incompatible materials.[4]
-
Secondary Containment: All waste containers must be placed within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[1][4]
Step 5: Final Disposal Protocol
Laboratory personnel should not attempt to dispose of this chemical waste directly.[2]
-
Contact EHS: Once a waste container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Schedule a Pickup: Arrange for a hazardous waste pickup. Do not transport hazardous waste yourself.
-
Provide Documentation: Be prepared to provide the EHS team with all available information about the compound, including its name and any known properties.[2] Your EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all regulations.[7]
Summary of Waste Streams and Disposal Procedures
The following table summarizes the types of waste that may be generated and their proper disposal routes.
| Waste Type | Description | Disposal Container & Procedure |
| Unused Solid Chemical | Pure, unused this compound in its original vial. | Keep in the original, labeled vial. Place in secondary containment. Manage as hazardous waste through EHS. |
| Aqueous/Solvent Solutions | Solutions containing dissolved this compound. | Collect in a sealed, labeled glass or polyethylene (B3416737) hazardous waste container. Store in secondary containment. Dispose of via EHS. |
| Contaminated Solid Waste | Pipette tips, gloves, weigh boats, paper towels, etc. | Collect in a sealed and labeled bag or puncture-proof container designated for hazardous solid waste. Dispose of via EHS. |
| "Empty" Containers | The original vial that contained the solid compound. | As the container held a novel compound of unknown toxicity, it should be managed as hazardous waste. Do not discard in regular trash. Place the sealed, empty container in the solid hazardous waste stream. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Decision and action workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. twu.edu [twu.edu]
- 5. fortussafety.nz [fortussafety.nz]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
